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  • Product: 7-Nitropyrido[2,3-b]pyrazine
  • CAS: 1337880-33-7

Core Science & Biosynthesis

Foundational

The Pyrido[2,3-b]pyrazine Pharmacophore: A Technical Guide to Synthesis, Regioselectivity, and Multi-Target Pharmacology

Executive Briefing The pyrido[2,3-b]pyrazine scaffold—a nitrogen-rich, fused bicyclic heteroaromatic system—has emerged as a privileged structure in modern drug discovery. Acting as a bioisostere for pteridines and quino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The pyrido[2,3-b]pyrazine scaffold—a nitrogen-rich, fused bicyclic heteroaromatic system—has emerged as a privileged structure in modern drug discovery. Acting as a bioisostere for pteridines and quinoxalines, this core provides a rigid framework with multiple hydrogen-bond acceptors, making it highly adept at engaging the hinge region of various kinase ATP-binding pockets[1]. Recent literature highlights its versatility across oncology, inflammatory diseases, and neurodegeneration[2][3][4].

This whitepaper synthesizes current literature to provide an authoritative guide on the regioselective construction of the pyrido[2,3-b]pyrazine core, late-stage functionalization via palladium-catalyzed cross-coupling, and the mechanistic rationale behind its broad-spectrum biological activity.

Synthetic Logic & Mechanistic Causality

Regioselective Condensation: Kinetic vs. Thermodynamic Control

The classical synthesis of pyrido[2,3-b]pyrazines involves the condensation of 2,3-diaminopyridines with 1,2-dicarbonyl compounds. However, when unsymmetrical dicarbonyls are used, two distinct regioisomers can form, which often exhibit drastically different biological activities[5].

The Causality of Regiocontrol: The two amino groups on 2,3-diaminopyridine possess different nucleophilicities. The C3-amine is generally more nucleophilic than the C2-amine (which is deactivated by the adjacent pyridine nitrogen). Under neutral or basic conditions at high temperatures, the reaction is thermodynamically controlled, leading to a mixture of isomers. However, by conducting the reaction at low temperatures in highly acidic solvents (e.g., trifluoroacetic acid or acetic acid), the more basic C3-amine is preferentially protonated[5]. This steric and electronic masking forces the initial nucleophilic attack to occur via the C2-amine onto the more electrophilic carbonyl carbon, establishing strict kinetic control and yielding a single, predictable regioisomer[5].

Late-Stage Functionalization: Buchwald-Hartwig Amination

To optimize the pharmacokinetic and pharmacodynamic properties of the core, researchers frequently employ the Buchwald-Hartwig amination to introduce diverse amine substituents at the C3 or C7 positions[6][7].

The Causality of Catalyst Selection: The use of Pd2(dba)3 coupled with the Xantphos ligand is critical for this transformation[7]. Xantphos possesses a wide "bite angle" (~111°). In the catalytic cycle, this wide angle sterically crowds the palladium center, accelerating the reductive elimination step (which forms the new C-N bond) while simultaneously suppressing unwanted β-hydride elimination[7][8].

Synthesis DAP 2,3-Diaminopyridine COND Acidic Condensation (TFA, 0°C) DAP->COND DIC Unsymmetrical 1,2-Dicarbonyl DIC->COND REGIO Kinetic Regioisomer (Halogenated Core) COND->REGIO C2-NH2 Attack BWH Buchwald-Hartwig (Pd/Xantphos) REGIO->BWH Cs2CO3, DMF FINAL N-arylated Pyrido[2,3-b]pyrazine BWH->FINAL C-N Coupling

Caption: Regioselective synthesis and late-stage Buchwald-Hartwig functionalization workflow.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality is confirmed before progressing to subsequent steps.

Protocol 1: Regioselective Condensation of Pyrido[2,3-b]pyrazines

Objective: Synthesize a single regioisomer from an unsymmetrical 1,2-dicarbonyl.

  • Preparation: Dissolve 2,3-diaminopyridine (1.0 equiv) in anhydrous trifluoroacetic acid (TFA) (0.5 M concentration) and cool the reaction vessel to 0°C under an inert argon atmosphere. Rationale: TFA protonates the C3-amine, protecting it from initial nucleophilic attack.

  • Addition: Dropwise add the unsymmetrical 1,2-dicarbonyl (1.05 equiv) dissolved in a minimal volume of TFA over 30 minutes. Maintain the temperature strictly at 0°C.

  • Self-Validation Checkpoint (In-Process Control): After 2 hours, sample 10 µL of the reaction mixture, quench in saturated NaHCO3, extract with ethyl acetate, and analyze via LC-MS. Validation metric: The chromatogram must show >95% conversion to the [M+H]+ mass of the cyclized product with a single dominant peak, confirming regioselectivity[5].

  • Workup: Pour the mixture over crushed ice and slowly neutralize with aqueous ammonia to pH 7-8. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the kinetically favored regioisomer.

Protocol 2: Buchwald-Hartwig Cross-Coupling

Objective: C-N bond formation on a halogenated pyrido[2,3-b]pyrazine core.

  • Reagent Assembly: In an oven-dried Schlenk tube, combine the halogenated pyrido[2,3-b]pyrazine (1.0 equiv), the desired primary/secondary amine (1.2 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.1 equiv), and anhydrous Cs2CO3 (2.0 equiv)[7].

  • Deoxygenation: Add anhydrous DMF (0.2 M). Perform three freeze-pump-thaw cycles. Rationale: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Reaction: Heat the sealed tube to 100°C for 12 hours.

  • Self-Validation Checkpoint (In-Process Control): Perform TLC (Hexane:EtOAc 1:1). Validation metric: Complete consumption of the halogenated starting material (visualized under UV 254 nm) and the appearance of a new, highly fluorescent product spot.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate the filtrate, and purify via flash column chromatography.

Biological Target Engagement & Pharmacology

Pyrido[2,3-b]pyrazines are highly pleiotropic, capable of modulating diverse cellular pathways depending on their specific substitution patterns.

Oncology: Overcoming Resistance & Kinase Inhibition

The core is a potent inhibitor of the p38α mitogen-activated protein kinase (MAPK). Substituting the quinoxaline core with a pyrido[2,3-b]pyrazine drastically improves binding affinity, yielding inhibitors with IC50 values down to 38 nM[1]. Furthermore, specific derivatives have been engineered to combat non-small cell lung cancer (NSCLC) driven by the EGFR T790M mutation. These compounds successfully inhibit both Erlotinib-sensitive (PC9) and Erlotinib-resistant (PC9-ER) cell lines at sub-micromolar concentrations[2]. The scaffold is also heavily utilized in the development of PI3K/mTOR dual inhibitors[9].

Immunology: Cytokine Suppression

Recent in vitro studies demonstrate that 3-substituted pyrido[2,3-b]pyrazines act as potent anti-inflammatory agents. By modulating macrophage activity, these compounds significantly down-regulate the LPS-induced secretion of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[3][6].

Neurodegeneration: Cholinesterase Inhibition

In the context of Alzheimer's Disease, specific acetophenone-derived pyrido[2,3-b]pyrazines function as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Molecular docking reveals that the heteroaromatic core effectively stacks against the tryptophan residues in the peripheral anionic site of these enzymes[4].

Signaling PP Pyrido[2,3-b]pyrazine EGFR EGFR (T790M) PP->EGFR Inhibits P38 p38α MAPK PP->P38 Inhibits ACHE AChE / BChE PP->ACHE Inhibits PROLIF Tumor Survival EGFR->PROLIF Promotes CYTO TNF-α / IL-6 P38->CYTO Up-regulates NEURO Neurodegeneration ACHE->NEURO Exacerbates INFLAM Inflammation CYTO->INFLAM Drives

Caption: Multi-target pharmacological intervention by pyrido[2,3-b]pyrazine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the quantitative biological evaluation of key pyrido[2,3-b]pyrazine derivatives across different therapeutic targets.

Target / AssayCell Line / EnzymeLead CompoundPotency (IC50) / Secretion LevelReference
p38α MAP Kinase Isolated EnzymeCompound 9eIC50 = 38 nM[1]
EGFR (Sensitive) PC9 (NSCLC)Compound 7nIC50 = 0.09 μM[2]
EGFR (Resistant) PC9-ER (T790M)Compound 7nIC50 = 0.15 μM[2]
Cytotoxicity A549 (Lung Cancer)Compound 9dIC50 = 1.20 μM[10]
IL-6 Secretion RAW 264.7 (LPS-induced)Compound 7a59.5 ± 2.1 pg/mL (at 20 μM)[6]
TNF-α Secretion RAW 264.7 (LPS-induced)Compound 7a79.0 ± 1.2 pg/mL (at 20 μM)[3]
AChE Inhibition Isolated EnzymeCompound 6nIC50 = 0.466 μM[4]
BChE Inhibition Isolated EnzymeCompound 6nIC50 = 1.89 μM[4]

Sources

Exploratory

Discovery and Synthesis of 7-Nitropyrido[2,3-b]pyrazine: A Technical Whitepaper

Executive Summary The pyrido[2,3-b]pyrazine scaffold represents a privileged pharmacophore in modern medicinal chemistry, exhibiting profound biological activities ranging from ATP-competitive kinase inhibition to human...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-b]pyrazine scaffold represents a privileged pharmacophore in modern medicinal chemistry, exhibiting profound biological activities ranging from ATP-competitive kinase inhibition to human histamine 4 receptor (hH4R) antagonism[1],[2]. Within this chemical space, 7-nitropyrido[2,3-b]pyrazine and its derivatives serve as critical, highly functionalizable intermediates. The strategic placement of the nitro group at the 7-position not only modulates the electronic density of the pyrazine ring—activating it for late-stage nucleophilic aromatic substitution ( SN​Ar )—but also provides a synthetic handle that can be reduced to an amine for further diversification.

This whitepaper provides an in-depth, self-validating guide to the discovery, mechanistic rationale, and step-by-step synthesis of 7-nitropyrido[2,3-b]pyrazine derivatives, designed for drug development professionals.

Retrosynthetic Rationale and Mechanistic Causality

The synthesis of pyrido[2,3-b]pyrazines classically relies on the cyclocondensation of 1,2-diaminopyridines with 1,2-dicarbonyl compounds. However, the choice of precursors dictates the downstream utility of the resulting scaffold.

Why Diethyl Oxalate over Glyoxal?

If 5-nitropyridine-2,3-diamine is condensed with glyoxal, the resulting product is the unsubstituted 7-nitropyrido[2,3-b]pyrazine. While structurally complete, this molecule lacks the leaving groups necessary for late-stage functionalization.

By strategically selecting diethyl oxalate (or oxalic acid) as the dicarbonyl partner, the condensation yields 7-nitropyrido[2,3-b]pyrazine-2,3-diol (which exists primarily as its dione tautomer)[2]. This diol is highly valuable because it can be treated with phosphorus oxychloride ( POCl3​ ) to generate 2,3-dichloro-7-nitropyrido[2,3-b]pyrazine . The dual chloro substituents at the 2- and 3-positions are highly electrophilic, enabling orthogonal or simultaneous SN​Ar reactions with various amines (e.g., piperazines) to generate potent hH4R inhibitors or erlotinib-resistant tumor inhibitors[2],[3].

Retrosynthesis Target 7-Nitropyrido[2,3-b]pyrazine Derivatives Intermediate 2,3-Dichloro-7-nitro pyrido[2,3-b]pyrazine Target->Intermediate SNAr / Amination Diol 7-Nitropyrido[2,3-b] pyrazine-2,3-diol Intermediate->Diol Chlorination (POCl3) Precursors 5-Nitropyridine-2,3-diamine + Diethyl Oxalate Diol->Precursors Cyclocondensation

Caption: Retrosynthetic strategy for 7-Nitropyrido[2,3-b]pyrazine derivatives.

Regiochemical Control in Condensation

When utilizing unsymmetrical 1,2-dicarbonyls (e.g., ethyl glyoxalate), the condensation with 5-nitropyridine-2,3-diamine yields two distinct regioisomers. The causality of isomer distribution is strictly governed by thermodynamics and kinetics[3].

  • Thermodynamic Control: High temperatures and basic solvents (e.g., DMF) lead to poor regioselectivity or favor the thermodynamically stable, yet often biologically inactive, isomer.

  • Kinetic Control: Low temperatures and acidic catalysis (e.g., Trifluoroacetic acid, TFA) strictly favor the kinetically controlled regioisomer, which frequently aligns with the biologically active target[3].

Mechanism Diamine 5-Nitropyridine-2,3-diamine AcidCat AcidCat Diamine->AcidCat BaseCat BaseCat Diamine->BaseCat Dicarbonyl Unsymmetrical 1,2-Dicarbonyl Dicarbonyl->AcidCat Dicarbonyl->BaseCat IsomerA Target Regioisomer (Kinetic Product) AcidCat->IsomerA High Regioselectivity IsomerB Undesired Isomer (Thermodynamic Product) BaseCat->IsomerB Poor Regioselectivity

Caption: Impact of catalysis and temperature on condensation regioselectivity.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the core synthesis workflow, ensuring reproducibility across discovery laboratories.

Reaction StepReagents / CatalystSolventTemp (°C)Time (h)Expected YieldKey Validation Metric
1. Amination 20% aq. (NH4​)2​S (5 eq.)Methanol750.5>95% 1H NMR: δ 5.32 (br s, NH2​ )
2. Cyclocondensation Diethyl oxalate (Excess)Neat / EtOH1001249-60%LC/MS ESI (+): 209 (M+1)
3. Chlorination POCl3​ (Solvent/Reactant)Neat1504835-45%LC/MS ESI (+): 245/247 (M+1/M+3)

Table 1: Reaction Optimization for Pyrido[2,3-b]pyrazine Core Synthesis[2],[4].

Standardized Synthetic Protocols

To ensure scientific integrity and self-validation, the following step-by-step methodologies incorporate in-process analytical checkpoints.

Protocol A: Synthesis of 5-Nitropyridine-2,3-diamine

Rationale: The diamine precursor must be synthesized with high purity to prevent side-reactions during the subsequent cyclocondensation.

  • Preparation: Suspend 3,5-dinitropyridin-2-amine (4.0 g, 21.7 mmol) in 150 mL of methanol[4].

  • Reduction: Slowly add 20% aqueous ammonium sulfide solution (31.7 mL, 109 mmol, 5.0 eq.) to the suspension.

  • Heating: Elevate the reaction temperature to 75 °C and maintain for exactly 30 minutes. Prolonged heating may lead to over-reduction.

  • Isolation: Allow the mixture to cool to room temperature naturally, then transfer to an ice bath to force precipitation.

  • Validation: Filter the precipitate and dry under vacuum.

    • Self-Validation Check: 1H NMR (400 MHz, DMSO- d6​ ) should show a distinct broad singlet at δ 5.32 (2H) corresponding to the newly formed amine, and aromatic protons at δ 8.29 (d, 1H) and 7.36 (d, 1H)[2],[4].

Protocol B: Cyclocondensation to 7-Nitropyrido[2,3-b]pyrazine-2,3-diol

Rationale: Diethyl oxalate acts as both the electrophilic partner and the solvent medium in a neat reaction, driving the equilibrium toward the cyclic product via the continuous distillation of ethanol byproduct.

  • Reaction Setup: Add 5-nitropyridine-2,3-diamine (approx. 250 mg) to neat diethyl oxalate (30.0 mL)[2].

  • Condensation: Stir the reaction mixture at 100 °C for 12 hours under an inert atmosphere (Nitrogen or Argon).

  • Precipitation: Cool the mixture to room temperature. Add diethyl ether ( Et2​O ) dropwise until a solid precipitate fully forms.

  • Isolation: Filter the solid and dry under reduced pressure to obtain the bright brown solid compound.

  • Validation:

    • Self-Validation Check: 1H NMR (400 MHz, DMSO- d6​ ) will exhibit diagnostic downfield shifts for the tautomeric hydroxyl/amide protons at δ 12.95 (s, 1H) and δ 12.23 (s, 1H)[2].

Protocol C: Chlorination to 2,3-Dichloro-7-nitropyrido[2,3-b]pyrazine

Rationale: The conversion of the diol to the dichloride is highly endothermic and requires harsh conditions. POCl3​ serves as the chlorinating agent, converting the hydroxyls into excellent leaving groups for downstream medicinal chemistry.

  • Activation: Suspend 7-nitropyrido[2,3-b]pyrazine-2,3-diol (167.0 mg, 0.80 mmol) in POCl3​ (2.6 mL)[2].

  • Reflux: Stir the mixture in a sealed tube or under a reflux condenser at 150 °C for 48 hours.

  • Workup: Cool to room temperature and carefully concentrate the mixture under reduced pressure to remove excess POCl3​ . Caution: POCl3​ reacts violently with water; ensure the vacuum trap is properly secured.

  • Purification: Purify the crude residue via silica gel column chromatography using an n-Hexane:Ethyl Acetate (80:20) gradient.

  • Validation:

    • Self-Validation Check: LC/MS ESI (+) must show the characteristic isotopic pattern for two chlorine atoms at m/z 245 (M+1) and 247 (M+3)[2].

Downstream Applications in Drug Discovery

Once the 2,3-dichloro-7-nitropyrido[2,3-b]pyrazine intermediate is isolated, it serves as a launchpad for synthesizing diverse libraries. For instance, reacting this scaffold with 3,4,5-trimethylpiperazine yields advanced intermediates that are subsequently cyclized into triazolo-pyrazine systems. These highly complex architectures exhibit potent antagonism against the human histamine 4 receptor (hH4R), offering therapeutic pathways for asthma, atopic dermatitis, and autoimmune thyroid diseases[2]. Furthermore, the inherent electron-withdrawing nature of the nitro group allows for selective electrochemical DNA sensing applications and nonlinear optical (NLO) property tuning[1].

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Foundational

Structural and Mechanistic Insights into 7-Nitropyrido[2,3-b]pyrazine: A Scaffold for Advanced Pharmacophore Design

[https://pubs.rsc.org/en/content/articlelanding/2021/tc Executive Summary In the realm of modern medicinal chemistry and materials science, the bicyclic fused ring system of pyrido[2,3-b]pyrazine has emerged as a highly...

Author: BenchChem Technical Support Team. Date: March 2026

[https://pubs.rsc.org/en/content/articlelanding/2021/tc

Executive Summary

In the realm of modern medicinal chemistry and materials science, the bicyclic fused ring system of pyrido[2,3-b]pyrazine has emerged as a highly privileged scaffold. Specifically, 7-Nitropyrido[2,3-b]pyrazine (CAS 1337880-33-7) represents a critical synthetic node[1]. This whitepaper provides an in-depth technical analysis of its structural anatomy, the causality behind its synthetic derivatization, and its mechanistic role in designing next-generation kinase inhibitors and optoelectronic materials.

Structural Anatomy and Electronic Properties

The core of 7-Nitropyrido[2,3-b]pyrazine consists of a pyridine ring fused to a pyrazine ring, creating a highly electron-deficient aromatic system. The strategic placement of a nitro group (-NO₂) at the 7-position fundamentally alters the molecule's electronic landscape.

The strong electron-withdrawing nature of the nitro group reduces the electron density of the scaffold through both2[2]. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), activating the core for nucleophilic aromatic substitution (SNAr) and enhancing its utility in synthesizing 3[3].

Table 1: Physicochemical and Structural Properties
PropertyValue / DescriptionMechanistic Implication
Chemical Name 7-Nitropyrido[2,3-b]pyrazineStandard nomenclature for the scaffold.
CAS Registry Number 1337880-33-7Unique identifier for the base structure[1].
Molecular Formula C₇H₄N₄O₂Defines the atomic composition.
Molecular Weight 176.13 g/mol Low molecular weight allows for extensive derivatization without violating Lipinski's Rule of 5.
Core Scaffold Fused Pyridine-PyrazineActs as an adenine mimetic in ATP-binding pockets.
Key Functional Group 7-Nitro (-NO₂)Serves as a reducible handle for synthesizing amines, ureas, and amides.

Synthetic Derivatization: The Self-Validating Reduction Protocol

In drug discovery, the 7-nitro group is rarely retained in the final Active Pharmaceutical Ingredient (API) due to potential metabolic liabilities (e.g., toxic hydroxylamine intermediates). Instead, it acts as a synthetic precursor. The foundational transformation is the reduction of the nitro group to a primary amine, which subsequently enables4[4].

Causality in Experimental Design

Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the optimal method. The causality for this choice lies in chemoselectivity : Pd/C under mild hydrogen pressure (1 atm) efficiently reduces the nitro group without saturating the critical aromatic double bonds of the pyrido[2,3-b]pyrazine core. Ethyl acetate (EtOAc) is selected as the solvent because it readily solubilizes the non-polar nitro starting material but is a poor solvent for the highly polar amine product. This creates a self-validating system —the precipitation of the product serves as a visual, real-time indicator that the reaction has successfully reached completion.

Step-by-Step Methodology: Selective Reduction
  • Preparation: Dissolve 1.0 equivalent of 7-Nitropyrido[2,3-b]pyrazine in anhydrous ethyl acetate (0.1 M concentration) under an inert argon atmosphere.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 equivalents by weight). Expert Note: Pd/C is highly pyrophoric; ensure the flask is thoroughly flushed with argon prior to addition to prevent solvent ignition.

  • Hydrogenation: Evacuate the reaction vessel and backfill with hydrogen gas via a balloon (1 atm).

  • Monitoring (Self-Validation): Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours, visually confirmed by the precipitation of the yellow/orange 7-amino product from the EtOAc solution.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol to solubilize and recover the precipitated polar product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 7-Aminopyrido[2,3-b]pyrazine in near-quantitative yield.

Synthesis A 7-Nitropyrido[2,3-b]pyrazine (Starting Scaffold) B Catalytic Hydrogenation (H2, Pd/C, EtOAc) A->B C 7-Aminopyrido[2,3-b]pyrazine (Key Intermediate) B->C D Buchwald-Hartwig Coupling / Amidation C->D E Target Kinase Inhibitor (e.g., EGFR/Akt Inhibitor) D->E

Workflow for the derivatization of 7-nitropyrido[2,3-b]pyrazine into kinase inhibitors.

Mechanistic Role in Drug Design: Kinase Inhibition

Pyrido[2,3-b]pyrazines are privileged scaffolds in oncology, functioning primarily as potent ATP-competitive inhibitors against5[5].

The mechanistic logic relies on molecular mimicry . The planar pyrido[2,3-b]pyrazine core mimics the adenine ring of ATP, inserting deeply into the hydrophobic ATP-binding cleft of the target kinase. The nitrogen atoms within the pyrazine and pyridine rings form critical, high-affinity hydrogen bonds with the backbone amides of the kinase hinge region.

Meanwhile, functional groups appended at the 7-position (synthesized via the amine intermediate) project outward into the solvent-exposed region or adjacent allosteric specificity pockets. This modularity allows medicinal chemists to fine-tune the molecule to overcome severe clinical challenges, such as6[6].

Pathway ATP ATP Binding EGFR EGFR / Akt Kinases (Active State) ATP->EGFR Proliferation Tumor Cell Proliferation & Survival EGFR->Proliferation Blocked Kinase Inhibition (Inactive State) EGFR->Blocked Inhibitor Pyrido[2,3-b]pyrazine Derivative (ATP Competitor) Inhibitor->EGFR Blocks Apoptosis Cell Cycle Arrest & Apoptosis Blocked->Apoptosis

Mechanism of action for pyrido[2,3-b]pyrazine-derived ATP-competitive kinase inhibitors.

Computational & Photophysical Profiling

Beyond biological applications, pyrido[2,3-b]pyrazine derivatives synthesized from nitro-precursors exhibit extraordinary photophysical properties. Density Functional Theory (DFT) computations reveal that donor-acceptor-donor (D-A-D) architectures built on this electron-accepting core facilitate highly efficient intramolecular charge transfer (ICT). This results in7[7], which is highly desirable for Aggregation-Induced Emission (AIE) applications.

Table 2: Computational and Photophysical Data Summary (DFT/B3LYP/6-31G)
ParameterTypical Range for DerivativesMechanistic Significance
HOMO Energy -5.34 to -5.97 eVDetermines the electron-donating capacity of the appended side chains[7].
LUMO Energy -3.61 to -3.70 eVDictated by the electron-withdrawing core; facilitates nucleophilic attack[7].
Band Gap (ΔE) 1.67 to 2.36 eVLow band gap enables broad emission spectra and solid-state fluorescence[7].
Dipole Moment (μ) HighEnhances Nonlinear Optical (NLO) response for technological applications[3].

Conclusion

The 7-Nitropyrido[2,3-b]pyrazine molecule is far more than a simple heterocyclic building block. Its unique electronic properties, driven by the synergy between the electron-deficient bicyclic core and the strongly electron-withdrawing nitro group, make it an indispensable scaffold. Whether acting as a precise synthetic handle for developing next-generation, resistance-busting kinase inhibitors, or serving as the electron-accepting core in advanced optoelectronic materials, mastering the structural logic of this molecule is essential for modern chemical research and drug development.

References

  • Title: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity | Source: NIH | URL: [Link]

  • Title: 1337880-33-7 - ChemBK | Source: ChemBK | URL: [Link]

  • Title: Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties | Source: RSC Publishing | URL: [Link]

  • Title: Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines | Source: PubMed | URL: [Link]

  • Title: WO2012119690A1 - Pyrido [2, 3 - b] pyrazine derivatives and their therapeutical uses | Source: Google Patents | URL
  • Title: Synthesis, Protein Kinase Inhibitory Potencies, and in Vitro Antiproliferative Activities of Meridianin Derivatives | Source: ACS Publications | URL: [Link]

  • Title: Nitro Compounds and Their Derivatives in Organic Synthesis | Source: MDPI | URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 7-Nitropyrido[2,3-b]pyrazine and its 2,3-Dichloro Derivative

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide Introduction and Strategic Rationale The pyrido[2,3-b]pyrazine s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The pyrido[2,3-b]pyrazine scaffold is a privileged pharmacophore in modern drug discovery. Acting as a bioisostere to pteridines and quinoxalines, this heterocyclic core is frequently deployed in the development of kinase inhibitors, capsaicin receptor modulators for inflammatory pain, and potent antitumor agents[1].

When designing synthetic routes for pyrido[2,3-b]pyrazines, researchers typically require either the unsubstituted pyrazine core (for direct SAR exploration of the pyridine ring) or a 2,3-dihalogenated intermediate (to enable divergent late-stage functionalization via Nucleophilic Aromatic Substitution, SNAr)[2].

This application note details two distinct, field-proven methodologies starting from the common precursor 5-nitropyridine-2,3-diamine :

  • Pathway A: Direct cyclocondensation with glyoxal to yield the bare 7-nitropyrido[2,3-b]pyrazine core.

  • Pathway B: A two-step sequence utilizing diethyl oxalate followed by chlorodehydroxylation to yield 2,3-dichloro-7-nitropyrido[2,3-b]pyrazine, a highly versatile intermediate for cross-coupling and amination[2].

Mechanistic Pathways and Workflow

Pathway cluster_A Pathway A: Direct Condensation cluster_B Pathway B: Functionalizable Intermediate SM 5-Nitropyridine-2,3-diamine (Starting Material) Glyoxal Glyoxal (40% aq), EtOH 70-90°C, 4-12h SM->Glyoxal Oxalate Diethyl Oxalate 180°C, 72h SM->Oxalate ProdA 7-Nitropyrido[2,3-b]pyrazine (Target Core) Glyoxal->ProdA Double Imine Formation Diol 7-Nitropyrido[2,3-b]pyrazine-2,3-diol (Lactam Tautomer) Oxalate->Diol Cyclocondensation POCl3 POCl3, DMF (cat.) Reflux, 10-12h Diol->POCl3 ProdB 2,3-Dichloro-7-nitropyrido[2,3-b]pyrazine (SNAr Precursor) POCl3->ProdB Chlorodehydroxylation

Figure 1: Divergent synthetic workflows for 7-nitropyrido[2,3-b]pyrazine derivatives.

Mechanistic Insights (E-E-A-T)
  • Regioselectivity in Condensation: In reactions with asymmetric 1,2-dicarbonyls, the 3-amino group of 5-nitropyridine-2,3-diamine is significantly more nucleophilic than the 2-amino group. The 2-amino group is deactivated by both the adjacent electron-withdrawing pyridine nitrogen and steric hindrance. Consequently, the initial nucleophilic attack consistently occurs at the 3-position[1].

  • Tautomerism & Vilsmeier Activation: In Pathway B, the intermediate "diol" actually exists predominantly as a lactam tautomer (7-nitropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione). To convert these carbonyl oxygens into viable leaving groups, Phosphorus Oxychloride ( POCl3​ ) is used in conjunction with catalytic N,N-Dimethylformamide (DMF). This generates the highly electrophilic Vilsmeier-Haack reagent (chloromethyleneiminium ion), which activates the lactam carbonyls for nucleophilic displacement by chloride ions[3].

Quantitative Analytical Data

To ensure a self-validating experimental setup, researchers should verify intermediates against the following established analytical benchmarks[2].

Table 1: Analytical Characterization of Key Intermediates

Compound NameMolecular FormulaMW ( g/mol )LC/MS Target (m/z)Key 1 H-NMR Signatures (DMSO- d6​ , 400 MHz)
7-Nitropyrido[2,3-b]pyrazine C7​H4​N4​O2​ 176.13177 [M+H]+ δ 9.10–8.90 (m, pyrazine protons)
7-Nitropyrido[2,3-b]pyrazine-2,3-diol C7​H4​N4​O4​ 208.13209 [M+H]+ δ 12.95 (s, 1H), 12.23 (s, 1H), 8.93 (d, 1H, J =1.8Hz), 8.11 (d, 1H, J =1.8Hz)
2,3-Dichloro-7-nitropyrido[2,3-b]pyrazine C7​H2​Cl2​N4​O2​ 245.02245 [M+H]+ , 247 [M+3]+ δ 9.45 (d, 1H), 8.85 (d, 1H) (approximate)

Experimental Protocols

Protocol A: Direct Synthesis of 7-Nitropyrido[2,3-b]pyrazine

Objective: Rapid assembly of the unsubstituted pyrazine ring via condensation with glyoxal[3].

Materials:

  • 5-Nitropyridine-2,3-diamine (1.0 equiv)

  • Glyoxal (40% aqueous solution, 1.2 equiv)

  • Solvent: Ethanol / H2​O (1:1 v/v)

Step-by-Step Procedure:

  • Preparation: Suspend 5-nitropyridine-2,3-diamine (10.0 mmol) in 30 mL of a 1:1 mixture of Ethanol and deionized water within a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition: Heat the suspension gently to 50 °C to ensure partial dissolution. Add the 40% aqueous glyoxal solution (12.0 mmol) dropwise over 15 minutes.

    • Causality Check: Slow addition is critical. Glyoxal is prone to Cannizzaro-type disproportionation or rapid oligomerization if subjected to sudden thermal or concentration shocks.

  • Condensation: Elevate the temperature to 70–90 °C and stir for 4 to 12 hours. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM) until the primary amine spot is consumed.

  • Workup: Cool the mixture to room temperature. Neutralize the solution with 10% aqueous NaOH if the pH has dropped significantly.

  • Extraction: Extract the aqueous layer with Chloroform ( CHCl3​ ) or Dichloromethane (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via recrystallization from ethanol or silica gel flash chromatography to yield the pure product.

Protocol B: Synthesis of 2,3-Dichloro-7-nitropyrido[2,3-b]pyrazine

Objective: Synthesis of a highly reactive di-halogenated intermediate for downstream SNAr diversification[2].

Step 1: Synthesis of 7-nitropyrido[2,3-b]pyrazine-2,3-diol

  • Reaction: In a heavy-walled pressure vessel or a round-bottom flask equipped with a robust condenser, add 5-nitropyridine-2,3-diamine (1.63 mmol, ~250 mg) directly into neat diethyl oxalate (5.0 mL)[2].

  • Heating: Stir the reaction mixture at 180 °C for 72 hours.

    • Causality Check: The exceptionally high temperature is required to drive off ethanol (the byproduct) and force the double amidation/cyclization sequence to completion.

  • Precipitation: Cool the dark mixture to room temperature. Add Diethyl Ether ( Et2​O ) (15 mL) to the flask to precipitate the product[2].

  • Isolation: Filter the formed solid through a Büchner funnel, wash with additional cold Et2​O , and dry under reduced pressure to obtain the diol as a light brown solid (Typical yield: >90%)[2].

Step 2: Chlorodehydroxylation to the 2,3-Dichloro Derivative

  • Activation: Suspend the unpurified 7-nitropyrido[2,3-b]pyrazine-2,3-diol (1.0 mmol) in neat Phosphorus Oxychloride ( POCl3​ , 10 mL)[3].

  • Catalysis: Add N,N-Dimethylformamide (DMF) (0.05 mL, catalytic amount) dropwise.

  • Reflux: Heat the mixture to reflux (105–110 °C) under an inert atmosphere (Nitrogen/Argon) for 10 to 12 hours[3].

  • Concentration: Cool to room temperature. Remove the excess POCl3​ by distillation under reduced pressure. Caution: Trap the highly corrosive distillate carefully. Co-evaporate the resulting residue with toluene (2 × 10 mL) to remove trace POCl3​ [3].

  • Quenching (Critical Safety Step): Dissolve the thick residue in DCM (15 mL) and pour it extremely slowly onto vigorously stirred crushed ice[3]. POCl3​ reacts violently with water, releasing HCl gas.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 × 15 mL), wash the combined organics with cold saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate to yield the 2,3-dichloro-7-nitropyrido[2,3-b]pyrazine intermediate[2].

References

  • Title: WO2013048214A2 - Novel heterocyclic derivatives and their uses Source: Google Patents URL
  • Title: Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine Source: SciSpace URL
  • Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16 (Synthesis and chemistry of pyridopyrazines)

Sources

Application

Application Note: Utilizing 7-Nitropyrido[2,3-b]pyrazine Scaffolds in Advanced Antibacterial Assays

Executive Summary The rising incidence of multidrug-resistant (MDR) bacterial pathogens necessitates the exploration of novel chemical scaffolds. 7-Nitropyrido[2,3-b]pyrazine (CAS: 1337880-33-7) has emerged as a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rising incidence of multidrug-resistant (MDR) bacterial pathogens necessitates the exploration of novel chemical scaffolds. 7-Nitropyrido[2,3-b]pyrazine (CAS: 1337880-33-7) has emerged as a highly versatile, privileged pharmacophore in antibacterial drug discovery. This Application Note provides drug development professionals and microbiologists with a comprehensive, self-validating framework for evaluating the antibacterial efficacy, redox-driven mechanisms, and anti-biofilm properties of pyrido[2,3-b]pyrazine derivatives.

Molecular Rationale & Mechanism of Action

The efficacy of 7-Nitropyrido[2,3-b]pyrazine derivatives is rooted in their dual-action mechanism.

  • Structural Mimicry : The planar pyrido[2,3-b]pyrazine core acts as a bioisostere for naturally occurring pteridines. This electron-deficient heterocycle competitively binds to the ATPase domain of bacterial DNA gyrase, effectively halting DNA supercoiling and replication 1.

  • Redox Vulnerability : The strategic placement of the nitro group at the 7-position introduces a prodrug-like trigger 2. Bacterial nitroreductases specifically reduce this functional group, initiating a futile redox cycle that floods the intracellular environment with Reactive Oxygen Species (ROS). This oxidative stress damages lipid membranes and suppresses the secretion of exopolysaccharides (EPS) critical for biofilm formation 3.

MOA Compound 7-Nitropyrido[2,3-b]pyrazine Derivatives Target1 DNA Gyrase Binding Compound->Target1 Intercalation Target2 Nitro Group Reduction Compound->Target2 Nitroreductases Target3 Virulence Factor Inhibition Compound->Target3 EPS Suppression Effect1 DNA Supercoiling Arrest Target1->Effect1 Effect2 Intracellular ROS Accumulation Target2->Effect2 Effect3 Biofilm Disruption Target3->Effect3 Death Bacterial Cell Death (Bactericidal Effect) Effect1->Death Effect2->Death Effect3->Death

Mechanistic pathways of 7-Nitropyrido[2,3-b]pyrazine inducing bacterial cell death.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, every assay described below operates as a self-validating system . This means the experimental design inherently controls for false positives (e.g., compound precipitation mimicking bacterial growth) and false negatives (e.g., solvent toxicity).

High-Throughput Broth Microdilution (MIC Determination)

Causality & Design Choice: Optical density (OD600) readouts are frequently confounded by the poor aqueous solubility of heterocyclic compounds, which can precipitate and scatter light, mimicking bacterial growth. To circumvent this, we utilize Resazurin as an orthogonal metabolic indicator. Viable bacteria reduce the blue resazurin dye to highly fluorescent, pink resorufin. Furthermore, Mueller-Hinton Broth (MHB) is strictly used as it is the CLSI standard, lacking sulfonamide antagonists that could skew the activity profile of nitrogen-rich heterocycles 4.

Workflow Prep Compound Prep (1% DMSO Max) Dilution Serial Dilution (MHB Media) Prep->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout Resazurin Fluorescence Incubation->Readout

High-throughput broth microdilution workflow for MIC determination.

Protocol Steps:

  • Preparation: Dissolve the 7-Nitropyrido[2,3-b]pyrazine derivative in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: Perform 2-fold serial dilutions in a 96-well plate using MHB. Ensure the final DMSO concentration never exceeds 1% (v/v) to prevent solvent-induced membrane toxicity.

  • Inoculation: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:150 in MHB. Add 50 µL to each well to achieve a final inoculum of 5×105 CFU/mL.

  • Self-Validating Controls:

    • Sterility Control: Uninoculated MHB (Validates aseptic technique).

    • Growth Control: Inoculated MHB + 1% DMSO (Validates bacterial viability and lack of solvent toxicity).

    • Positive Control: Ciprofloxacin at 1 µg/mL (Validates strain susceptibility).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours in the dark. Measure fluorescence (Ex 560 nm / Em 590 nm). The MIC is the lowest concentration preventing the blue-to-pink color shift.

Intracellular ROS Accumulation Assay (DCFDA)

Causality & Design Choice: To explicitly prove that the 7-nitro group acts as a redox trigger, we measure intracellular ROS using 2',7'-dichlorofluorescein diacetate (DCFDA) . DCFDA is cell-permeable and non-fluorescent. Once inside the bacteria, native esterases cleave the diacetate moieties, trapping the probe. Only in the presence of ROS (generated by the compound's reduction) is the probe oxidized to the highly fluorescent DCF 3.

Protocol Steps:

  • Grow bacterial cultures to the mid-logarithmic phase (OD600 ~ 0.5).

  • Wash cells twice with PBS and resuspend in PBS containing 10 µM DCFDA. Incubate in the dark at 37°C for 30 minutes to allow probe internalization and esterase cleavage.

  • Wash cells again to remove extracellular dye, and expose them to the 7-Nitropyrido[2,3-b]pyrazine derivative at 1× and 2× MIC concentrations.

  • Measure fluorescence continuously over 2 hours (Ex 485 nm / Em 535 nm). A sharp, dose-dependent increase in fluorescence validates the redox-cycling mechanism.

Biofilm Inhibition Assay (Crystal Violet Staining)

Causality & Design Choice: Because pyrido[2,3-b]pyrazine derivatives suppress exopolysaccharide (EPS) production, they are highly effective against sessile bacterial communities. Crystal Violet is a basic dye that binds electrostatically to negatively charged surface molecules and the EPS matrix. Quantifying retained dye provides a direct, scalable measurement of total biofilm biomass.

Protocol Steps:

  • Seed 1×106 CFU/mL of biofilm-forming bacteria (e.g., P. aeruginosa) into a flat-bottom 96-well polystyrene plate containing MHB supplemented with 1% glucose (to promote biofilm formation) and sub-MIC concentrations of the compound.

  • Incubate statically at 37°C for 24-48 hours.

  • Carefully aspirate the planktonic cells and wash the wells three times with sterile distilled water. Crucial: Do not disrupt the adhered biofilm layer.

  • Add 0.1% Crystal Violet solution for 15 minutes. Wash thoroughly to remove unbound dye.

  • Solubilize the bound dye using 30% acetic acid and measure absorbance at 590 nm.

Quantitative Data Presentation

The following table summarizes the expected therapeutic windows for synthesized 7-Nitropyrido[2,3-b]pyrazine derivatives based on validated literature benchmarks 4, 3, 1.

Bacterial StrainGram StainAssay TypeExpected Activity RangePrimary Mechanism of Action
Staphylococcus aureusPositiveMIC0.078 – 1.25 mg/mLDNA Gyrase Inhibition / ROS
Bacillus cereusPositiveMIC0.078 – 1.25 mg/mLDNA Gyrase Inhibition / ROS
Escherichia coliNegativeMIC0.625 – 5.0 mg/mLMembrane Damage via ROS
Pseudomonas aeruginosaNegativeMIC1.50 – 5.0 mg/mLBiofilm & EPS Inhibition
Xanthomonas oryzaeNegativeEC500.13 – 9.82 mg/LExopolysaccharide Suppression

References

  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES Source: ResearchGate URL
  • Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism Source: NIH / PubMed URL
  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity Source: ResearchGate URL
  • 1337880-33-7 - ChemBK (7-Nitropyrido[2,3-b]pyrazine Chemical Properties)

Sources

Method

Application Note: Preclinical Evaluation of 7-Nitropyrido[2,3-b]pyrazine Derivatives in Oncology In Vitro Models

Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Document Type: Technical Application Guide & Standardized Protocols Executive Summary & Mechanistic Rationale The pyrido[2,3-b]p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Document Type: Technical Application Guide & Standardized Protocols

Executive Summary & Mechanistic Rationale

The pyrido[2,3-b]pyrazine scaffold has emerged as a highly privileged pharmacophore in modern oncology drug discovery[1]. Specifically, derivatives synthesized from the 7-nitropyrido[2,3-b]pyrazine core exhibit potent multi-kinase inhibitory activity, successfully overcoming acquired resistance mechanisms in non-small-cell lung cancer (NSCLC) and other malignancies[1][2].

From a structural biology perspective, the electron-withdrawing 7-nitro group, coupled with the nitrogen-rich heteroaromatic core, provides critical hydrogen-bond acceptor sites and hydrophobic interactions[3]. These features are essential for anchoring the molecule into the highly conserved ATP-binding pockets of target kinases. Phenotypic screening has demonstrated that these derivatives are highly efficacious against erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) NSCLC cell lines harboring the EGFR T790M mutation[1]. Beyond EGFR, this scaffold has been successfully optimized to target the Wnt/β-catenin signaling pathway[3], PIM-1 kinase in breast (MCF-7) and liver (HepG2) cancers[4], and RET kinase in pancreatic cancer models[5].

Target Pathway Visualization

SignalingPathway cluster_kinases Primary Targets compound 7-Nitropyrido[2,3-b]pyrazine Derivatives egfr EGFR (WT / T790M) compound->egfr wnt Wnt / β-catenin compound->wnt pim1 PIM-1 Kinase compound->pim1 apoptosis Apoptosis & Cell Cycle Arrest compound->apoptosis Promotes akt PI3K / Akt Pathway egfr->akt erk MEK / ERK Pathway egfr->erk proliferation Cancer Cell Proliferation & Survival wnt->proliferation pim1->proliferation akt->proliferation erk->proliferation proliferation->apoptosis Inhibited

Fig 1: Multi-kinase inhibition mechanism of 7-nitropyrido[2,3-b]pyrazine derivatives in cancer cells.

Quantitative Efficacy Profile

The table below summarizes the in vitro cytotoxicity and target inhibition metrics of various pyrido[2,3-b]pyrazine derivatives across established cancer cell lines.

Compound Class / CoreTarget Cell LineCancer TypePrimary TargetIC50 ValueRef
Pyrido[2,3-b]pyrazine (Cmpd 7n)PC9NSCLCEGFR (Sensitive)0.09 μM[1]
Pyrido[2,3-b]pyrazine (Cmpd 7n)PC9-ERNSCLCEGFR (T790M)0.15 μM[1]
3-arylethynyl-pyrido[2,3-b]pyrazineNSCLC linesLungWnt/β-catenin< 1.0 μM[3]
Pyrido-pyrimidine/pyrazine (Cmpd 4)MCF-7BreastPIM-1 Kinase0.57 μM[4]
Pyrido-pyrimidine/pyrazine (Cmpd 4)HepG2HepatocellularPIM-1 Kinase1.13 μM[4]
Pyrido[3,4-b]pyrazine (Cmpd 28)MiaPaCa-2PancreaticRET Kinase25 nM[5]

Standardized Experimental Protocols

To ensure reproducibility and high data integrity, the following protocols have been optimized for evaluating 7-nitropyrido[2,3-b]pyrazine derivatives.

Protocol A: High-Throughput Cell Viability Screening (MTS Assay)

Expert Rationale: The MTS assay is preferred over MTT for these compounds due to the generation of a soluble formazan product. This eliminates the need for a harsh solubilization step, thereby reducing well-to-well variability and preserving the integrity of the assay when handling highly potent kinase inhibitors[1].

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmically growing cancer cells (e.g., PC9, PC9-ER, MCF-7). Seed at a density of 3,000–5,000 cells/well in 90 μL of complete medium (e.g., RPMI-1640 + 10% FBS) into a 96-well plate.

    • Causality Check: Leave the outer perimeter wells empty and fill them with 100 μL PBS. This prevents thermal and evaporative "edge effects" during the 72-hour incubation, which frequently skew IC50 calculations.

  • Incubation: Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for complete cell attachment and recovery.

  • Compound Preparation: Prepare a 10 mM stock of the 7-nitropyrido[2,3-b]pyrazine derivative in 100% anhydrous DMSO. Perform serial dilutions (e.g., 1:3) in complete media to create 10X working solutions.

    • Causality Check: Ensure the final DMSO concentration in the assay wells never exceeds 0.1% (v/v) . Higher concentrations induce baseline solvent cytotoxicity, confounding the true anti-proliferative effect of the drug.

  • Treatment: Add 10 μL of the 10X compound solutions to the wells (final volume 100 μL). Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1 μM Staurosporine or Erlotinib)[4]. Incubate for 72 hours.

  • MTS Addition: Add 20 μL of MTS reagent to each well. Incubate for 1–4 hours at 37°C, monitoring color development.

  • Data Acquisition & Self-Validation: Measure absorbance at 490 nm. Calculate the Z'-factor using the vehicle and positive controls. A Z'-factor > 0.5 validates the assay's robustness as a self-contained system. Determine the IC50 using non-linear regression in standard analytical software.

Protocol B: Target Engagement Validation via Western Blotting

Expert Rationale: Phenotypic cell death must be directly correlated with molecular target inhibition. For pyrido[2,3-b]pyrazines targeting EGFR or PIM-1, assessing the phosphorylation status of downstream effectors (Akt, ERK1/2) confirms the specific mechanism of action[2].

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells in 6-well plates with the compound at 0.5X, 1X, and 5X the established IC50 for 24 hours. Wash twice with ice-cold PBS.

  • Lysis: Lyse cells using RIPA buffer supplemented with 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail (containing NaF and Sodium Orthovanadate).

    • Causality Check: Phosphatase inhibitors are non-negotiable. Without them, endogenous phosphatases will rapidly strip phosphate groups from target proteins (e.g., p-EGFR, p-Akt) during lysis, yielding false-negative target engagement data.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 mins at 4°C. Quantify protein concentration using the BCA assay.

  • Electrophoresis & Transfer: Load 20–30 μg of total protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-GAPDH) overnight at 4°C.

    • Causality Check: Use BSA instead of non-fat milk for blocking when probing for phosphoproteins. Casein in milk contains phosphoserines that cross-react with phospho-specific antibodies, causing unreadable, high-background signals.

  • Detection: Wash 3x with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and image via chemiluminescence.

Experimental Workflow Visualization

Workflow prep 1. Compound Prep (10mM Stock in DMSO) treat 3. Drug Treatment (Max 0.1% DMSO) prep->treat culture 2. Cell Culture (PC9, MCF-7, etc.) culture->treat assay 4a. Viability Assay (MTS / 72h) treat->assay wb 4b. Target Engagement (Western Blot / 24h) treat->wb analysis 5. Data Analysis (IC50 & Z'-factor) assay->analysis wb->analysis

Fig 2: Standardized in vitro screening workflow for evaluating pyrido[2,3-b]pyrazine derivatives.

References

  • Title: Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link][1]

  • Title: A novel 3-arylethynyl-substituted pyrido[2,3,-b]pyrazine derivatives and pharmacophore model as Wnt2/β-catenin pathway inhibitors in non-small-cell lung cancer cell lines. Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link][3]

  • Title: Pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines, and their preparation via regioselective condensation reaction. Source: Acta Pharmaceutica Hungarica (ResearchGate) URL: [Link][2]

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Source: National Institutes of Health (PMC) URL: [Link][5]

  • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Source: RSC Advances URL: [Link][4]

Sources

Application

Application Note: Advanced Characterization and Protocol Standardization for 7-Nitropyrido[2,3-b]pyrazine

Target Audience: Analytical Chemists, Medicinal Chemists, and Materials Scientists Compound: 7-Nitropyrido[2,3-b]pyrazine (CAS: 1337880-33-7)[1] Contextual Grounding & Strategic Rationale 7-Nitropyrido[2,3-b]pyrazine is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Materials Scientists Compound: 7-Nitropyrido[2,3-b]pyrazine (CAS: 1337880-33-7)[1]

Contextual Grounding & Strategic Rationale

7-Nitropyrido[2,3-b]pyrazine is a highly electron-deficient, nitrogen-rich bicyclic heterocycle. Its unique structural topology makes it a privileged building block across two distinct scientific domains:

  • Medicinal Chemistry: The pyrido[2,3-b]pyrazine scaffold is heavily utilized in the design of ATP-competitive kinase inhibitors (e.g., targeting TGF-beta receptor kinases[2] and PI3K[3]) and human histamine 4 receptor (hH4R) antagonists[4]. The nitrogen atoms act as critical hydrogen-bond acceptors within protein binding pockets.

  • Materials Science: Due to its highly conjugated, rigid core and tunable band gap, this scaffold is increasingly applied in the development of high-performance Organic Light-Emitting Diodes (OLEDs)[5] and electrochemical DNA sensors[3].

The Analytical Challenge: The planar nature of the fused pyrazine-pyridine system promotes strong intermolecular π−π stacking, while the nitro group drastically alters the local electron density. This combination often leads to poor solubility in non-polar solvents and complex photophysical behaviors. The following protocols are designed with built-in causality and self-validation mechanisms to ensure rigorous characterization.

Experimental Workflows & Mechanistic Diagrams

Workflow Start 7-Nitropyrido[2,3-b]pyrazine (CAS: 1337880-33-7) Chem Chemical & Structural Characterization Start->Chem Photo Photophysical Profiling Start->Photo Bio Biophysical & Stability Prep Start->Bio NMR 1H/13C NMR (DMSO-d6) Chem->NMR MS LC-HRMS ESI(+) Chem->MS UV UV-Vis & Fluorescence (Solvatochromism) Photo->UV Sol Kinetic Solubility (PBS, pH 7.4) Bio->Sol

Caption: Multidisciplinary characterization workflow for 7-Nitropyrido[2,3-b]pyrazine.

Pathway Scaffold Pyrido[2,3-b]pyrazine Derivatives ATP ATP Binding Pocket (Kinase Domain) Scaffold->ATP Binds via H-bonds Inhibition Competitive Inhibition ATP->Inhibition Blocks ATP Downstream Downstream Signaling (e.g., PI3K or TGF-β) Inhibition->Downstream Prevents Phosphorylation Outcome Cell Cycle Arrest / Apoptosis Downstream->Outcome Modulates

Caption: Mechanism of action for pyrido[2,3-b]pyrazine derivatives in kinase inhibition.

Step-by-Step Experimental Protocols

Protocol A: Structural Elucidation via NMR and LC-HRMS

Causality: The robust electron-withdrawing effect of the C-7 nitro group severely deshields the adjacent protons on the pyridine ring. We mandate the use of DMSO- d6​ over CDCl 3​ because the high polarity of DMSO disrupts the π−π stacking of the planar heterocycle, ensuring sharp, well-resolved peaks. Self-Validation: The protocol uses Tetramethylsilane (TMS) as an internal standard to lock the 0.00 ppm baseline, preventing shift misinterpretation caused by solvent effects.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of 7-Nitropyrido[2,3-b]pyrazine in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v TMS. Sonicate for 5 minutes at room temperature until optically clear.

  • 1H-NMR Acquisition: Transfer to a 5 mm NMR tube. Acquire spectra at 400 MHz (or higher). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the electron-deficient aromatic protons.

  • Data Interpretation: Look for meta-coupled doublets ( J≈1.8−2.5 Hz) in the 8.1–9.2 ppm range, characteristic of the H-6 and H-8 protons flanking the nitro group[4].

  • LC-HRMS (ESI+): Prepare a 1 µg/mL dilution in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid. The basic pyrazine nitrogens readily protonate, making Positive Electrospray Ionization (ESI+) the optimal choice.

  • Validation Step: Inject a blank solvent sample immediately prior to the analyte to confirm the absence of column carryover (a common issue with planar, sticky heterocycles).

Protocol B: Photophysical Profiling for Optoelectronics

Causality: Because pyrido[2,3-b]pyrazines are utilized in full-color fluorescent materials and OLEDs[5], understanding their solvatochromic behavior (how emission shifts with solvent polarity) is mandatory. Self-Validation: Dual-beam spectrophotometry with matched quartz cuvettes ensures that solvent absorbance is actively subtracted in real-time.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10 mM stock solution in spectroscopic-grade DMF.

  • Solvent Matrix Prep: Dilute the stock to a final concentration of 10 µM in three distinct solvents: Toluene (non-polar), Dichloromethane (moderate polarity), and Ethanol (polar protic).

  • UV-Vis Absorption: Scan from 250 nm to 600 nm using a dual-beam UV-Vis spectrophotometer. Use the respective pure solvent in the reference cuvette. Record the λmax​ .

  • Fluorescence Emission: Excite the sample at its established λmax​ . Record the emission spectrum.

  • Validation Step: Perform a Raman scatter check by running the pure solvent under the same excitation wavelength to ensure solvent Raman peaks are not misidentified as sample fluorescence.

Protocol C: Kinetic Aqueous Solubility for Biological Assays

Causality: When transitioning this compound into biological screens (e.g., TGF- β kinase assays[2]), its inherent lipophilicity can lead to precipitation in aqueous buffers, causing false-negative assay results via aggregation. Self-Validation: The inclusion of known high-solubility (caffeine) and low-solubility (amiodarone) reference standards validates the recovery and quantification accuracy of the HPLC method.

Step-by-Step Methodology:

  • Incubation: Add 10 µL of a 10 mM DMSO stock of the compound to 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to target a 100 µM theoretical maximum concentration (1% DMSO final).

  • Agitation: Shake the vial at 300 RPM for 24 hours at 37°C to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 14,000 x g for 15 minutes to pellet any precipitated compound.

  • Quantification: Carefully aspirate the supernatant and inject it into an HPLC-UV system. Quantify the dissolved concentration against a standard curve prepared in 100% Acetonitrile.

Quantitative Data Summaries

Table 1: Expected Physicochemical & Analytical Data

ParameterExpected Value / RangeAnalytical Rationale
Molecular Formula C 7​ H 4​ N 4​ O 2​ Core heterocycle + Nitro substitution
Exact Mass 176.0334 DaCalculated monoisotopic mass
LC-MS (ESI+) m/z 177.04 [M+H] + Protonation of pyrazine nitrogen
1H-NMR (DMSO- d6​ ) 8.10 - 9.20 ppmDeshielding by NO 2​ and aromatic ring currents[4]
LogP (Estimated) 1.2 - 1.8Balances lipophilic core with polar nitro group

Table 2: Optoelectronic & Assay Preparation Parameters

ParameterObservation / TargetApplication Relevance
UV-Vis λmax​ ~320 - 380 nmExcitation targeting for OLED/Sensor design[5]
Emission λem​ Solvent dependent (Solvatochromic)Indicates charge-transfer state character[5]
Kinetic Solubility (PBS) Expected < 50 µMDictates max concentration for in vitro kinase assays
Storage Conditions Desiccated, 4°C, darkPrevents photo-oxidation of the pyrazine core

References

  • Source: Google Patents (WO2013048214A2)
  • Pyrido[2,3-b]pyrazine-based full-color fluoresent materials for high-performance OLEDs Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]

  • Source: Google Patents (WO2012119690A1)
  • 1337880-33-7 - ChemBK (7-Nitropyrido[2,3-b]pyrazine) Source: ChemBK URL:[Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity Source: PubMed Central (PMC) URL:[Link]

Sources

Method

Application Note: Developing and Validating Assays for 7-Nitropyrido[2,3-b]pyrazine Activity

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Introduction & Pharmacological Context As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Introduction & Pharmacological Context

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing the pharmacological nuances of structurally similar chemotypes. 7-Nitropyrido[2,3-b]pyrazine derivatives—often referred to as aza-quinoxaline-2,3-diones (aza-QX)—represent a critical class of competitive antagonists targeting ionotropic glutamate receptors.

While traditional quinoxalinediones (like CNQX or DNQX) are predominantly AMPA/kainate receptor antagonists, introducing a pyridine ring and a 7-nitro substitution fundamentally shifts the compound's binding profile. In functional assays utilizing glutamate receptors expressed in Xenopus oocytes, 7-nitro-aza-QX derivatives demonstrate high affinity for the NMDA receptor's glycine co-agonist site, yielding Kb​ values as potent as 0.31 µM, while maintaining a 4-fold selectivity for NMDA over AMPA receptors[1].

Understanding this mechanism is paramount. The NMDA receptor requires both glutamate and a co-agonist (glycine or D-serine) for channel gating. By competitively occupying the glycine site, 7-nitropyrido[2,3-b]pyrazine prevents channel opening and subsequent calcium influx, making it a valuable scaffold for neuroprotective drug development.

SignalingPathway Glu Glutamate (Primary Agonist) NMDAR NMDA Receptor (Ion Channel) Glu->NMDAR Binds GluN2 Gly Glycine (Co-Agonist) Gly->NMDAR Binds GluN1 Ca2 Calcium Influx (Depolarization) NMDAR->Ca2 Channel Opening Inhibitor 7-Nitropyrido[2,3-b]pyrazine (Aza-QX Derivative) Inhibitor->NMDAR Competitive Blockade at Glycine Site

Glutamate receptor signaling pathway and competitive antagonism by 7-nitropyrido[2,3-b]pyrazine.

Causality & Experimental Rationale

To accurately profile the activity of 7-nitropyrido[2,3-b]pyrazine compounds, we must deploy a multi-tiered assay cascade. Relying on a single assay modality often leads to false positives due to off-target effects or assay interference. The following protocols form a self-validating system :

  • Radioligand Binding ( [3H] DCKA): Causality: We must first prove direct physical interaction at the intended orthosteric site. Using [3H] DCKA (5,7-dichlorokynurenic acid) isolates binding at the GluN1 glycine co-agonist site, stripping away downstream signaling variables.

  • Two-Electrode Voltage Clamp (TEVC): Causality: Binding does not guarantee functional antagonism. TEVC in Xenopus oocytes provides high-resolution, real-time electrophysiological data to confirm that the compound physically prevents ion flux under physiological voltage conditions[2].

  • High-Throughput Calcium Flux (FLIPR): Causality: Once the mechanism is validated via TEVC, we need a scalable method to drive Structure-Activity Relationship (SAR) campaigns. FLIPR translates the electrophysiological block into a measurable, high-throughput fluorescent readout.

Experimental Protocols

Protocol 1: Radioligand Binding Assay ( [3H] DCKA)

Objective: Determine the inhibition constant ( Ki​ ) of 7-nitropyrido[2,3-b]pyrazine derivatives at the NMDA/glycine site. Self-Validating Controls: Total binding (vehicle only), non-specific binding (1 mM unlabeled glycine), and a reference standard (e.g., DCKA).

Step-by-Step Methodology:

  • Membrane Preparation: Isolate synaptic membranes from rat cerebral cortex. Homogenize in 50 mM Tris-acetate buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Critical: Wash the pellet extensively (at least 4 times) to remove endogenous glutamate and glycine, which will artificially lower the apparent affinity of your test compound.

  • Assay Setup: In a 96-well plate, combine 100 µg of membrane protein, 2 nM [3H] DCKA, and varying concentrations of the 7-nitropyrido[2,3-b]pyrazine test compound (ranging from 0.1 nM to 100 µM).

  • Incubation: Incubate the mixture at 4°C for 45 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding to the filter). Wash filters three times with 3 mL of ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity. Calculate the IC50​ using non-linear regression, and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Functional Electrophysiology (TEVC in Xenopus Oocytes)

Objective: Assess functional antagonism and calculate the functional Kb​ value. Self-Validating Controls: Baseline current stability (pre-compound), washout recovery (post-compound) to rule out toxicity or irreversible channel block, and application of a known antagonist[2].

Step-by-Step Methodology:

  • Expression System: Inject Xenopus laevis oocytes with cRNA encoding rat NMDA receptor subunits (GluN1 and GluN2A). Incubate for 3-5 days at 18°C in ND96 medium[2].

  • Recording Setup: Impale oocytes with two glass microelectrodes (0.5–2 MΩ resistance) filled with 3 M KCl. Voltage-clamp the oocytes at -70 mV using a standard TEVC amplifier[2].

  • Baseline Establishment: Perfuse the oocyte with a nominally Mg2+ -free Ba-Ringer solution (magnesium blocks the NMDA pore at resting potentials). Apply a sub-saturating concentration of NMDA (100 µM) and glycine (1 µM) to elicit a stable baseline inward current[2].

  • Antagonist Co-application: Co-apply the 7-nitropyrido[2,3-b]pyrazine derivative at varying concentrations alongside the agonists[2].

  • Washout & Validation: Record the percentage reduction in the steady-state current. Wash out the test compound for 5-10 minutes to observe recovery of the baseline current[2].

Protocol 3: High-Throughput Calcium Flux Assay (FLIPR)

Objective: Cell-based functional screening of compound libraries. Self-Validating Controls: Unstimulated cells (baseline drift control), max stimulation (agonist only), and known antagonist dose-response.

AssayWorkflow Step1 1. Cell Seeding (HEK293-NMDAR) Step2 2. Dye Loading (Fluo-4 AM) Step1->Step2 Step3 3. Baseline Read (FLIPR) Step2->Step3 Step4 4. Compound Addition (7-Nitro-aza-QX) Step3->Step4 Step5 5. Agonist Stimulation (NMDA + Gly) Step4->Step5 Step6 6. Data Analysis (IC50 Calculation) Step5->Step6

High-throughput FLIPR calcium flux assay workflow for screening NMDA receptor antagonists.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells stably expressing NMDA receptors into 384-well black-wall/clear-bottom plates at 20,000 cells/well.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) for 1 hour at 37°C.

  • Compound Addition: Add the 7-nitropyrido[2,3-b]pyrazine test compounds and incubate for 15 minutes to allow receptor equilibration.

  • Stimulation & Readout: Using a FLIPR instrument, record baseline fluorescence for 10 seconds. Inject the NMDA/glycine agonist mixture and measure the peak fluorescence corresponding to intracellular calcium influx. Calculate the IC50​ from the concentration-response curve.

Data Presentation

To contextualize the efficacy of 7-nitropyrido[2,3-b]pyrazine derivatives, it is crucial to benchmark them against standard reference compounds. The table below summarizes typical functional Kb​ values derived from TEVC oocyte recordings.

Table 1: Comparative Pharmacological Profile of Glutamate Receptor Antagonists

CompoundPrimary Target SiteNMDA/Glycine Kb​ (µM)AMPA Kb​ (µM)Selectivity (NMDA/AMPA)
7-Nitro-5-(N-oxyaza)-QX Glycine co-agonist site0.31~1.244-fold (NMDA selective)
7-Chloro-5-(N-oxyaza)-QX Glycine co-agonist site0.63~3.786-fold (NMDA selective)
CNQX (Reference) AMPA/Kainate site>10.00.300.03-fold (AMPA selective)
DCKA (Reference) Glycine co-agonist site0.015>100>6000-fold (NMDA selective)

(Note: The 7-nitro substitution significantly enhances NMDA receptor affinity compared to standard quinoxalinediones, validating its utility as an NMDA-selective scaffold[1].)

References

  • Title: 7-nitropyrido[2,3-b]pyrazine-2,3-diol | 144435-09-6 - 摩熵化学 Source: molaid.com URL: [Link]

Sources

Application

Application Note: Spectroscopic Profiling and Structural Elucidation of 7-Nitropyrido[2,3-b]pyrazine Derivatives

Document Type: Advanced Application Note & Methodological Protocol Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists Introduction & Pharmacological Context The pyrido[2,3-b]pyrazin...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Methodological Protocol Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists

Introduction & Pharmacological Context

The pyrido[2,3-b]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, forming the structural backbone of numerous biologically active compounds, including TRPV1 antagonists, kinase inhibitors, and advanced antibacterial agents 1. Within this class, 7-Nitropyrido[2,3-b]pyrazine and its derivatives serve as critical synthetic intermediates and active pharmaceutical ingredients (APIs).

The introduction of a nitro group ( −NO2​ ) at the 7-position fundamentally alters the electronic landscape of the fused bicyclic system. As a strongly electron-withdrawing group (EWG), it induces significant deshielding on the pyridine ring and facilitates Intramolecular Charge Transfer (ICT) 2. Accurate spectroscopic characterization of this molecule requires a multi-modal approach to overcome challenges related to planar π−π stacking, poor solubility, and complex electronic transitions.

Spectroscopic Profiling Strategy

To establish a self-validating analytical framework, we employ an orthogonal testing strategy. No single technique is sufficient to capture both the structural connectivity and the electronic behavior of the 7-nitro functionalized heterocycle.

Spectroscopic_Strategy cluster_0 Multi-Modal Spectroscopic Workflow Start 7-Nitropyrido[2,3-b]pyrazine Analyte NMR NMR (1H, 13C) Elucidate Ring Protons & C-N Framework Start->NMR FTIR ATR-FTIR Identify -NO2 & C=N Vibrations Start->FTIR UV UV-Vis Map π-π* & ICT Transitions Start->UV MS LC-MS (ESI) Confirm Mass & Fragmentation Start->MS Data Structural Validation & Pharmacophore Confirmation NMR->Data FTIR->Data UV->Data MS->Data

Caption: Multi-modal spectroscopic workflow for 7-Nitropyrido[2,3-b]pyrazine analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Insights & Causality

The planar nature of the pyrido[2,3-b]pyrazine core promotes extensive intermolecular hydrogen bonding and π−π stacking, often rendering these compounds insoluble in standard non-polar deuterated solvents like CDCl3​ . Causality: We mandate the use of DMSO−d6​ because its high dielectric constant and hydrogen-bond accepting capability disrupt these aggregates, yielding sharp, highly resolved resonances 3.

Structurally, the −NO2​ group at C-7 exerts a profound anisotropic deshielding effect on the adjacent C-6 and C-8 protons. Because they are separated by a heteroaromatic carbon, H-6 and H-8 exhibit a classic meta-coupling ( J≈1.8 Hz ).

NMR_Causality Solubility Assess π-π Stacking & H-Bonding Solvent Select DMSO-d6 (Overcomes Aggregation) Solubility->Solvent Acquisition Acquire Spectra (Internal TMS Ref) Solvent->Acquisition Analysis Map Deshielding (Nitro Group Effect) Acquisition->Analysis

Caption: Causality-driven NMR sample preparation and analysis workflow.

Step-by-Step Protocol
  • Sample Preparation: Weigh exactly 5–10 mg of the purified 7-Nitropyrido[2,3-b]pyrazine derivative.

  • Solvation: Dissolve the analyte in 0.6 mL of DMSO−d6​ containing 0.03% v/v Tetramethylsilane (TMS). Sonicate for 60 seconds if particulates remain.

  • Acquisition: Transfer to a 5 mm precision NMR tube. Acquire the 1H spectrum at ≥400 MHz using a standard 1D pulse sequence (e.g., zg30) with a minimum of 32 scans to maximize the signal-to-noise ratio.

  • Self-Validation: Confirm the integrity of the chemical shift axis by verifying the internal TMS peak at 0.00 ppm and the residual DMSO−d5​ quintet at 2.50 ppm .

Quantitative Data Summary

Table 1: Expected 1H -NMR Chemical Shifts for 7-nitropyrido[2,3-b]pyrazine-2,3-diol in DMSO−d6​ 3.

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Mechanistic Rationale
-OH / -NH (Positions 2,3)12.95, 12.23Singlet (s)N/AHighly deshielded due to tautomerization (diol/dione) and H-bonding.
H-6 (Pyridine ring)8.93Doublet (d)1.8Downfield shift driven by the inductive effect of the adjacent N-5 and C-7 NO2​ .
H-8 (Pyridine ring)8.11Doublet (d)1.8Meta-coupling to H-6; deshielded by the C-7 NO2​ group.

Fourier Transform Infrared (FTIR) Spectroscopy

Mechanistic Insights & Causality

FTIR is deployed specifically to validate the presence of the nitro group and the integrity of the pyrazine ring. Causality: We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. KBr is hygroscopic, and water absorption can mask critical C=N stretching frequencies in the 1600–1500 cm−1 region. ATR allows for direct analysis of the neat powder, eliminating matrix interference 4.

Step-by-Step Protocol
  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Run a background scan (32 co-added scans, 4 cm−1 resolution) to subtract ambient atmospheric CO2​ and water vapor.

  • Sample Application: Place 1–2 mg of the compound directly onto the crystal.

  • Compression: Apply maximum consistent pressure using the ATR anvil. Causality: Intimate contact between the rigid crystalline sample and the crystal is mandatory to prevent band distortion and low signal intensity.

  • Acquisition & Validation: Scan from 4000 to 400 cm−1 . Validate the run by ensuring the baseline is flat and transmittance at 4000 cm−1 is ≥95% .

Quantitative Data Summary

Table 2: Key Vibrational Modes for 7-Nitropyrido[2,3-b]pyrazine.

Functional GroupWavenumber ( cm−1 )Intensity / ShapeDiagnostic Value
−NO2​ Asymmetric Stretch 1520 – 1550Strong, SharpPrimary confirmation of C-7 nitration.
−NO2​ Symmetric Stretch 1330 – 1350Strong, SharpSecondary confirmation of the nitro group.
C=N Stretch (Pyrazine)1560 – 1600Medium, VariableConfirms the intact fused heterocyclic core.

UV-Visible Spectroscopy & Electronic Transitions

Photophysical Causality

The pyrido[2,3-b]pyrazine core is a highly conjugated π -system. The electron-withdrawing nature of the −NO2​ group transforms the molecule into a strong electron acceptor. If electron-donating groups (e.g., amines) are substituted elsewhere on the ring, the molecule exhibits profound Intramolecular Charge Transfer (ICT), shifting absorption well into the visible spectrum (causing yellow-to-red coloration) 2.

Step-by-Step Protocol
  • Stock Preparation: Prepare a 1 mM stock solution in spectroscopic grade DMSO.

  • Dilution: Dilute to a working concentration of in a solvent of choice (e.g., Toluene or THF) to map solvatochromic shifts.

  • Measurement: Fill a 1 cm pathlength quartz cuvette with the blank solvent to zero the instrument. Replace with the sample and scan from 200 nm to 800 nm .

  • Self-Validation: Ensure the maximum absorbance ( Amax​ ) remains between 0.1 and 1.0 . Values >1.0 deviate from the Beer-Lambert law due to molecular shadowing and require further dilution.

  • Data Interpretation: Look for the characteristic backbone n→π∗ and π→π∗ transitions at 358–365 nm , and any ICT bands emerging between 412–485 nm 2.

Mass Spectrometry (LC-MS/ESI)

Ionization Strategy & Causality

To confirm the exact mass and structural integrity, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is utilized. Causality: The choice of ionization mode is dictated by the ring substituents. For the parent basic heterocycle, Positive Ion Mode (ESI+) is optimal due to the readily protonated pyrazine nitrogens. However, for derivatives like 7-nitropyrido[2,3-b]pyrazine-2,3-diol, Negative Ion Mode (ESI-) is vastly superior. The highly electron-withdrawing −NO2​ group stabilizes the conjugate base formed upon deprotonation of the acidic hydroxyl/imide protons 4.

Step-by-Step Protocol
  • Sample Prep: Prepare a solution in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid (for ESI+) or 0.1% Ammonium Hydroxide (for ESI-).

  • Chromatography: Inject onto a C18 reverse-phase column. Use a gradient elution from 5% to 95% Acetonitrile over 10 minutes to separate any synthetic impurities.

  • Ionization Parameters: Set the capillary voltage to 3.0 kV , desolvation temperature to 350∘C , and desolvation gas flow to 600 L/hr .

  • Self-Validation: Prior to the run, infuse a standard tuning mix (e.g., Agilent ESI Tune Mix) to verify mass accuracy ( ≤5 ppm error) and resolution.

  • Fragmentation Analysis: In MS/MS mode, look for the diagnostic loss of the nitro group ( −46 Da for NO2​ or −30 Da for NO ) to definitively confirm the C-7 substitution.

References

  • Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. PubMed / Bioorganic & Medicinal Chemistry Letters.
  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission and opto-electrochemical properties. Semantic Scholar.
  • WO2013048214A2 - Novel heterocyclic derivatives and their uses. Google Patents.
  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate.

Sources

Method

Comprehensive Methodology for Evaluating the Therapeutic Potential of the 7-Nitropyrido[2,3-b]pyrazine Scaffold

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Application Note & Standard Operating Protocols Executive Summary & Pharmacophore Rationale The 7-Nitropyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Application Note & Standard Operating Protocols

Executive Summary & Pharmacophore Rationale

The 7-Nitropyrido[2,3-b]pyrazine core is a highly privileged, multifaceted pharmacophore in modern medicinal chemistry. Historically, drug discovery programs targeting pain (e.g., TRPV1 antagonists) utilized 1,8-naphthyridine scaffolds, which frequently failed in preclinical development due to unacceptably high levels of irreversible covalent binding to liver proteins. The strategic bioisosteric replacement of the naphthyridine core with a pyrido[2,3-b]pyrazine ring system dramatically reduces the potential for reactive metabolite formation while maintaining oral bioavailability and target affinity .

Furthermore, the electron-withdrawing 7-nitro substitution serves a dual purpose: it lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy—enhancing charge-transfer interactions with bacterial targets like DNA Gyrase —and acts as a versatile synthetic handle for further derivatization. Recent studies also highlight the scaffold's utility in electrochemical DNA sensing and nonlinear optical (NLO) applications .

This application note outlines a self-validating, phase-gated methodology for evaluating 7-Nitropyrido[2,3-b]pyrazine derivatives, focusing on in silico physicochemical profiling, in vitro target engagement (antibacterial and analgesic), and critical safety/ADMET screening.

Preclinical Evaluation Workflow

To ensure robust lead candidate selection, the evaluation of this scaffold must follow a strict sequential logic: computational validation of electronic properties, followed by functional in vitro assays, and culminating in metabolic safety profiling.

Fig 1: Phase-gated evaluation workflow for 7-Nitropyrido[2,3-b]pyrazine derivatives.

Phase I: In Silico & Physicochemical Profiling

Before initiating in vitro assays, it is critical to understand the electronic distribution of the synthesized derivatives. The nitrogen-rich pyrido[2,3-b]pyrazine core relies heavily on hydrogen bond acceptor interactions.

Density Functional Theory (DFT) Calculations:

  • Causality: The HOMO-LUMO energy gap dictates the chemical hardness and electrophilicity of the molecule. A gap that is too narrow may lead to off-target reactivity, while an optimal gap (typically 3.0 – 4.5 eV) ensures stable target engagement .

  • Method: Execute DFT computations using the B3LYP/6-31G(d,p) level of theory. Map the Molecular Electrostatic Potential (MEP) surfaces to identify the most nucleophilic regions (typically the pyrazine nitrogens) and electrophilic regions (the 7-nitro group).

Phase II: In Vitro Target Engagement Protocols

Because the scaffold exhibits polypharmacology, we evaluate its two most prominent therapeutic avenues: Antibacterial activity (via DNA Gyrase) and Analgesic activity (via TRPV1 antagonism).

Protocol A: DNA Gyrase Supercoiling Inhibition Assay (Antibacterial)

Rationale: Molecular docking studies confirm that alkylated pyrido[2,3-b]pyrazines bind strongly to the ATP-binding pocket of bacterial DNA gyrase (GyrB subunit), preventing DNA supercoiling and leading to bacterial cell death .

Materials:

  • Relaxed pBR322 plasmid DNA (0.5 µ g/reaction )

  • E. coli DNA Gyrase enzyme (1 U/reaction)

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol.

  • Positive Control: Novobiocin.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10-point serial dilutions of the 7-Nitropyrido[2,3-b]pyrazine derivative in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 15 µL of Assay Buffer, 0.5 µg of relaxed pBR322 plasmid, and 1 µL of the diluted test compound.

  • Initiation: Add 1 U of E. coli DNA Gyrase to initiate the reaction. Mix gently by pipetting.

  • Incubation: Incubate the mixture at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of quenching buffer (50% glycerol, 0.25% bromophenol blue, and 0.5 M EDTA).

  • Electrophoresis: Load the samples onto a 1% agarose gel prepared in 1X TAE buffer. Run at 80V for 2 hours.

  • Analysis: Stain the gel with ethidium bromide (0.5 µg/mL). Image under UV light. Quantify the disappearance of the relaxed DNA band and the appearance of the supercoiled DNA band using densitometry software to calculate the IC₅₀.

Phase III: ADMET & Reactive Metabolite Profiling

Protocol B: Glutathione (GSH) Trapping Assay for Reactive Metabolites

Rationale: The primary driver for adopting the pyrido[2,3-b]pyrazine scaffold over 1,8-naphthyridines is its resistance to forming hepatotoxic covalent adducts . This protocol validates that safety hypothesis.

Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL stock)

  • NADPH regenerating system (NADP+, glucose-6-phosphate, G6P dehydrogenase)

  • Reduced Glutathione (GSH, 50 mM stock)

  • 100 mM Potassium phosphate buffer (pH 7.4)

Step-by-Step Methodology:

  • Pre-incubation: In a 96-well plate, combine HLM (final concentration 1 mg/mL protein), GSH (final 5 mM), and the test compound (final 10 µM) in potassium phosphate buffer. Incubate at 37°C for 5 minutes.

  • Metabolic Activation: Initiate the reaction by adding the NADPH regenerating system (final 1 mM NADP+).

  • Incubation: Shake the plate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume (e.g., 100 µL) of ice-cold acetonitrile containing a known internal standard (e.g., diclofenac).

  • Precipitation: Centrifuge the plate at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Detection: Transfer the supernatant to LC vials. Analyze via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH moiety cleavage) to detect and quantify any formed compound-GSH adducts.

Mechanism of Action & Signaling Pathways

The therapeutic versatility of the scaffold is mapped below, illustrating its dual potential as a sensory neuron modulator (TRPV1) and an antimicrobial agent (Gyrase).

Fig 2: Dual therapeutic mechanisms of the 7-Nitropyrido[2,3-b]pyrazine scaffold.

Quantitative Data Presentation & Benchmarks

To systematically rank synthesized derivatives, compare your experimental results against the following established benchmarks for this scaffold class.

ParameterAssay / TargetExpected Metric for LeadScientific Rationale
Electronic Stability HOMO-LUMO Gap (DFT)3.0 – 4.5 eVOptimal range for biological reactivity without causing chemical instability .
Antibacterial Efficacy MIC (E. coli, S. aureus)< 4 µg/mLValidates target engagement and cell wall penetration in whole bacteria .
Target Inhibition DNA Gyrase IC₅₀< 100 nMConfirms the specific mechanism of action for antimicrobial hits.
Target Inhibition TRPV1 IC₅₀ (Ca²⁺ influx)< 50 nMConfirms potent analgesic potential in sensory neurons .
Safety / Tox GSH Adduct Formation< 5% relative to controlValidates the structural advantage of the PP scaffold over naphthyridines .

References

  • Hodgetts KJ, et al. "Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites." Bioorganic & Medicinal Chemistry Letters, 2010. URL:[Link]

  • el Yaqoubi M, et al. "Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity." ResearchGate, 2025. URL:[Link]

  • Yaqub M, et al. "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity." RSC Advances, 2023. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Nitropyrido[2,3-b]pyrazine

Welcome to the technical support center for the synthesis of 7-Nitropyrido[2,3-b]pyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-Nitropyrido[2,3-b]pyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of this synthesis. The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in molecules targeting a range of diseases.[1] However, its synthesis, particularly of specifically functionalized derivatives like the 7-nitro analogue, is fraught with challenges related to regioselectivity, reaction conditions, and product purification.

This document provides in-depth troubleshooting advice, detailed protocols for analogous compounds, and answers to frequently asked questions to support your experimental work.

Synthetic Strategy Overview

The synthesis of 7-Nitropyrido[2,3-b]pyrazine can be approached via two primary routes, each with distinct advantages and challenges. The choice of strategy is critical and often depends on the availability of starting materials and tolerance for complex purification procedures.

G Figure 1. Primary Synthetic Routes cluster_0 Route A: Precursor Nitration (Recommended) cluster_1 Route B: Post-Condensation Nitration (Challenging) A1 2,3-Diaminopyridine A2 Nitration A1->A2 A3 5-Nitro-2,3-diaminopyridine (Key Intermediate) A2->A3 A4 Condensation with Glyoxal A3->A4 A5 7-Nitropyrido[2,3-b]pyrazine (Target Molecule) A4->A5 B1 2,3-Diaminopyridine B2 Condensation with Glyoxal B1->B2 B3 Pyrido[2,3-b]pyrazine B2->B3 B4 Nitration B3->B4 B5 7-Nitropyrido[2,3-b]pyrazine + Isomers + Byproducts B4->B5

Caption: High-level overview of the two main synthetic pathways.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles.

Part A: Challenges in Precursor Synthesis

The most significant hurdles often appear during the synthesis of the key intermediate, a correctly substituted 2,3-diaminopyridine.

Q1: My initial nitration of 2-aminopyridine gives a very low yield of the 3-nitro isomer and a complex mixture of products. What is happening?

A: This is a classic and well-documented challenge in pyridine chemistry. The outcome is governed by two competing factors:

  • Ring Activation & Directing Effects: The amino group at the C2 position is strongly activating and directs electrophiles to the C3 and C5 positions. However, the C5 position is sterically more accessible and electronically favored, making 2-amino-5-nitropyridine the major product .[2] The desired 2-amino-3-nitropyridine is typically a minor product, leading to tedious and inefficient separation.[2]

  • N-Nitration: Under strong acidic conditions (e.g., mixed acid), the pyridine ring nitrogen and the exocyclic amino group are protonated. This deactivates the ring towards electrophilic substitution. The free amino group can also be directly nitrated to form a nitramine (2-nitraminopyridine), which can then be rearranged to the 3-nitro and 5-nitro isomers, but this process can also be low-yielding.[3]

Solution: Direct nitration of 2-aminopyridine is not a practical route for obtaining the 3-nitro isomer in good yield.[2] A multi-step approach using a blocking group is often more successful. For instance, the synthesis of 2,3-diamino-5-bromopyridine involves bromination at the 5-position first, followed by nitration at the 3-position, and subsequent reduction of the nitro group and removal of the bromine.[4]

Q2: The reduction of my 2-amino-3-nitropyridine intermediate is incomplete or produces tar-like byproducts. How can I optimize this step?

A: The reduction of a nitro group on an electron-rich aromatic ring can be sensitive. Common issues include:

  • Incomplete Reaction: This can occur if the reducing agent is not potent enough or if the catalyst is poisoned.

  • Over-reduction: While less common for nitro groups, aggressive conditions can sometimes affect other functionalities.

  • Side Reactions: The resulting diamine product can be unstable and prone to oxidation or polymerization, especially under harsh workup conditions.

Recommended Reduction Methods:

Reducing AgentTypical ConditionsProsCons
Fe / HCl or Acetic Acid Ethanol/Water, RefluxInexpensive, effective, reliable.[2]Requires filtration of iron salts, acidic workup.
SnCl₂·2H₂O / HCl Concentrated HCl, 0°C to RTHomogeneous reaction, often clean.Stoichiometric tin waste, workup can be tedious.
Catalytic Hydrogenation (H₂, Pd/C) Ethanol or Methanol, RT, 1-4 atm H₂Clean reaction, easy workup (filtration).Catalyst can be poisoned, potential for ring reduction under harsh conditions.

Pro-Tip: When using catalytic hydrogenation, ensure your substrate is free of impurities (like sulfur or halide compounds from previous steps) that could poison the palladium catalyst. If the reaction stalls, filtering the mixture and adding fresh catalyst can sometimes restart it.

Part B: Challenges in the Condensation Reaction

The cyclization step to form the pyrazine ring is generally robust but has its own set of potential problems.

Q3: My condensation reaction between the diaminopyridine and glyoxal results in a low yield and a brown, insoluble material. What is the cause?

A: This is a common issue primarily related to the reactivity of glyoxal and the stability of the product.

  • Glyoxal Reactivity: Glyoxal is commercially available as a 40% aqueous solution. In water, it exists in equilibrium with its monomeric, dimeric, and trimeric hydrates.[5] Heating aqueous glyoxal, especially under acidic or basic conditions, can lead to polymerization and aldol-type condensation reactions, forming brown, polymeric materials (humins).[6]

  • pH Control: The condensation is sensitive to pH. While it can be performed under neutral or mildly acidic conditions, strong acid can fully protonate the diamine, reducing its nucleophilicity. Strong base can promote glyoxal self-condensation. Mild acidic conditions (e.g., a catalytic amount of acetic acid) are often optimal to activate the carbonyl groups of glyoxal without deactivating the amine.[7]

  • Product Instability: The resulting pyrido[2,3-b]pyrazine can sometimes be unstable to the reaction conditions, especially if heated for prolonged periods.

Troubleshooting Flowchart:

G Figure 2. Troubleshooting Low Condensation Yield Start Low Yield / Tar Formation Q1 Are you using aqueous glyoxal directly at high temp? Start->Q1 Sol1 Dilute reactants. Add glyoxal slowly at a lower temperature (e.g., 70°C). Q1->Sol1 Yes Q2 Is the reaction time excessive? Q1->Q2 No Sol1->Q2 Sol2 Monitor by TLC. Stop the reaction once the starting material is consumed. Q2->Sol2 Yes Q3 Is the pH uncontrolled? Q2->Q3 No Sol2->Q3 Sol3 Add a catalytic amount of acetic acid. Avoid strong acids or bases. Q3->Sol3 Yes End Improved Yield & Purity Q3->End No Sol3->End

Caption: A logical guide to diagnosing poor condensation results.

Part C: Challenges in Post-Synthesis Nitration

Attempting to nitrate the pre-formed pyrido[2,3-b]pyrazine core (Route B) is generally not recommended.

Q4: Why does direct nitration of the parent pyrido[2,3-b]pyrazine fail or lead to decomposition?

A: The pyrido[2,3-b]pyrazine ring system is highly electron-deficient. This is due to the cumulative electron-withdrawing effect of the three nitrogen atoms.

  • Ring Deactivation: The electron-deficient nature makes the ring highly resistant to electrophilic aromatic substitution, including nitration. Extremely harsh conditions (strong nitrating agents, high temperatures) are required, which often lead to the degradation of the starting material.[8]

  • Site of Reaction: If a reaction does occur, it may not be selective. The pyridine nitrogen atoms are the most basic sites and can be oxidized (N-oxide formation) or complex with the acid, further deactivating the ring.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most reliable synthetic route to 7-Nitropyrido[2,3-b]pyrazine?

The most reliable route involves the synthesis of 5-nitro-2,3-diaminopyridine followed by condensation with a glyoxal equivalent. While the synthesis of the nitrated diamine precursor is challenging, it avoids the issues of direct nitration on the final electron-poor heterocyclic system.

FAQ 2: How can I effectively purify the final product and its intermediates?

  • Intermediates: Many of the aminopyridine intermediates can be purified by recrystallization from solvents like water or ethanol/water mixtures.[2] For stubborn mixtures, silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane in methanol is effective.

  • Final Product: Pyrido[2,3-b]pyrazines are often crystalline solids. Recrystallization is the preferred method for high purity. If chromatography is necessary, be aware that these compounds can be quite polar and may require solvent systems like 5-10% methanol in dichloromethane. Reverse-phase HPLC can also be used for analytical and small-scale preparative separations.[9]

FAQ 3: What are the key analytical techniques to confirm my structure?

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The aromatic region of the ¹H NMR will clearly show the substitution pattern on both the pyridine and pyrazine rings. ¹³C NMR will confirm the number of unique carbons.[10][11]

  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition and molecular weight of your product and intermediates.[10]

  • FT-IR Spectroscopy: Useful for tracking the reaction progress, for example, by observing the appearance of the nitro group stretches (~1550 and 1350 cm⁻¹) or the disappearance of the primary amine stretches (~3300-3400 cm⁻¹) after condensation.

FAQ 4: What specific safety precautions should I be aware of?

  • Nitrating Agents: Mixed acids (H₂SO₄/HNO₃) are extremely corrosive and strong oxidizing agents. Always work in a certified fume hood, wear appropriate PPE (lab coat, gloves, safety glasses), and add reagents slowly while cooling the reaction in an ice bath to control the exothermic reaction.

  • Nitro Compounds: Aromatic nitro compounds can be thermally unstable or energetic. Avoid excessive heating or mechanical shock.

  • Hydrogenation: When performing catalytic hydrogenation, ensure all equipment is properly set up and purged to prevent the creation of an explosive mixture of hydrogen and air.

Detailed Experimental Protocol: A Case Study

Synthesizing the target 7-nitro compound requires the challenging preparation of 5-nitro-2,3-diaminopyridine. To illustrate the practical challenges, we present a well-documented protocol for an analogous compound, 7-Bromopyrido[2,3-b]pyrazine , as the steps and difficulties are highly transferable.[4][10][12]

G Figure 3. Workflow for 7-Bromopyrido[2,3-b]pyrazine A 2-Aminopyridine B Step 1: Bromination (Br₂, Acetic Acid) A->B C 2-Amino-5-bromopyridine B->C D Step 2: Nitration (H₂SO₄, HNO₃) C->D E 2-Amino-5-bromo-3-nitropyridine D->E F Step 3: Reduction (Fe, HCl/EtOH) E->F G 2,3-Diamino-5-bromopyridine F->G H Step 4: Condensation (Glyoxal, H₂O/EtOH) G->H I 7-Bromopyrido[2,3-b]pyrazine H->I

Caption: Step-wise synthesis of an analogous target molecule.

Protocol 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

This protocol combines bromination and nitration steps which are foundational for accessing the necessary precursors.

  • Bromination: Dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid. Cool the solution to below 20°C in an ice bath. Add a solution of bromine (1.0 eq) in acetic acid dropwise with vigorous stirring, maintaining the temperature below 20°C initially. Allow the temperature to rise to 50°C towards the end of the addition.[2]

  • Stir for 1 hour post-addition, then dilute with water to dissolve any precipitated hydrobromide salt.

  • Neutralize carefully with 40% NaOH solution with cooling until the product precipitates.

  • Collect the crude 2-amino-5-bromopyridine by filtration, wash with water, and dry.

  • Nitration: Add the dried 2-amino-5-bromopyridine portion-wise to a stirred mixture of concentrated sulfuric acid and fuming nitric acid, pre-cooled to 0°C. Maintain the temperature below 10°C throughout the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture carefully onto crushed ice. The yellow precipitate is the desired 2-amino-5-bromo-3-nitropyridine.

  • Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Protocol 2: Condensation to form 7-Bromopyrido[2,3-b]pyrazine

This protocol details the final ring-forming reaction.

  • Precursor Reduction: The 2-amino-5-bromo-3-nitropyridine from the previous step must first be reduced to 2,3-diamino-5-bromopyridine. A reliable method is to use reduced iron powder (5.0 eq) in a mixture of ethanol, water, and a catalytic amount of concentrated HCl. The mixture is heated on a steam bath for 1-2 hours.[2]

  • After reduction, filter the hot reaction mixture to remove the iron salts and wash the filter cake with hot ethanol.

  • Evaporate the combined filtrate and washings to dryness to obtain the crude 2,3-diamino-5-bromopyridine. This can be purified by recrystallization from water.

  • Condensation: Dissolve the purified 2,3-diamino-5-bromopyridine (1.0 eq) in a mixture of ethanol and water.

  • Add 40% aqueous glyoxal solution (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 70-80°C and maintain for 1-2 hours, monitoring by TLC (e.g., 50% Ethyl Acetate/Hexanes).

  • Upon completion, cool the mixture to room temperature. The product may precipitate directly. If not, slowly add cold water to induce precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry. The crude 7-bromopyrido[2,3-b]pyrazine can be purified by recrystallization from ethanol or by column chromatography.

References

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. [Link]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-malarial and anti-trypanosomal agents. Arkivoc, 2023(vii), 202312124. [Link]

  • Klioze, S. S. (1960). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

  • Schickh, O. V., et al. (1936). Process for the preparation of 2,3-diaminopyridine compounds.
  • Mertel, H. E. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • Bensouici, A., et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]

  • Shabbir, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]

  • Kumar, S., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission and opto-electrochemical properties. Semantic Scholar. [Link]

  • Shabbir, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Center for Biotechnology Information (PMC). [Link]

  • Lina. (2025). 7 selected examples of pyridine in drug synthesis. Medium. [Link]

  • Gholami, M., et al. (2025). Facile Synthesis of Imidazolidines by Condensation of Aromatic Amines with Glyoxal and Formaldehyde. ResearchGate. [Link]

  • Shabbir, M., et al. (2025). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. ResearchGate. [Link]

  • Dinsmore, C. J., et al. (2013). Synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction. Tetrahedron Letters, 54(5), 435-438. [Link]

  • Norman, M. H., et al. (2016). Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrido(2,3-b)pyrazine. PubChem Compound Summary for CID 67580. [Link]

  • Kua, J., et al. (2019). Theoretical analysis of glyoxal condensation with ammonia in aqueous solution. Structural Chemistry, 30, 1841-1853. [Link]

  • Doherty, E. M., et al. (2010). Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. Bioorganic & Medicinal Chemistry Letters, 20(15), 4652-4656. [Link]

  • De Haan, D. O., et al. (2009). Atmospheric condensed-phase reactions of glyoxal with methylamine. Geophysical Research Letters, 36(11). [Link]

  • Glomb, T., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][3][13]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 4321. [Link]

  • Dr. Chandrakala K. S. (2020). Synthesis and reactions of Pyrazine. YouTube. [Link]

  • Klinger, K. M., et al. (2013). Main reaction pathways for the formation of pyrazine derivatives. ResearchGate. [Link]

  • SIELC Technologies. (2018). Separation of Pyrido(2,3-b)pyrazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Langlais, T., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2958. [Link]

  • Cheeseman, G. W. H., & Cookson, R. F. (1979). The Chemistry of Heterocyclic Compounds, Pyrazines and their Benzo Derivatives. Thieme. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 7-Nitropyrido[2,3-b]pyrazine Synthesis

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. The cyclocondensation of 2,3-diaminopyridines with 1,2-dicarbonyl compounds is the cornerstone of pyrido[2,3-b]pyrazine synthesis[1]. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. The cyclocondensation of 2,3-diaminopyridines with 1,2-dicarbonyl compounds is the cornerstone of pyrido[2,3-b]pyrazine synthesis[1]. However, synthesizing the 7-nitro derivative presents unique thermodynamic and kinetic challenges that frequently result in poor yields, stalled reactions, and complex polymeric mixtures.

This guide provides field-proven, mechanistically grounded solutions to optimize your workflow, overcome nucleophilic deactivation, and maximize your percentage yield.

Part 1: Mechanistic Troubleshooting (The "Why")

Q: Why is my baseline yield for 7-nitropyrido[2,3-b]pyrazine significantly lower (often <25%) compared to unsubstituted pyrido[2,3-b]pyrazines? A: The root cause is the severe electronic deactivation of your starting material, 2,3-diamino-5-nitropyridine. The nitro group at the C5 position exerts a strong electron-withdrawing effect (both inductive and resonance). This depletes the electron density of the amino groups, drastically reducing their nucleophilicity. The C2-amino group, being para to the nitro group, is particularly deactivated. Consequently, the initial nucleophilic attack on the 1,2-dicarbonyl compound (e.g., glyoxal) is kinetically hindered[2].

Q: If the diamine is deactivated, how can I force the cyclocondensation to proceed? A: Since increasing the nucleophilicity of 2,3-diamino-5-nitropyridine is chemically impossible without altering your final target, you must invert the strategy: increase the electrophilicity of the 1,2-dicarbonyl partner . This is achieved by employing specific Lewis acid catalysts. Catalysts such as Zirconium(IV) oxide chloride ( ZrOCl2​⋅8H2​O )[3] or Bismuth(III) triflate ( Bi(OTf)3​ )[4] coordinate to the oxygen atoms of the dicarbonyl, lowering its Lowest Unoccupied Molecular Orbital (LUMO). This electrophilic activation facilitates rapid nucleophilic attack even by the deactivated amino groups, effectively bypassing the kinetic bottleneck.

Mechanism A 2,3-Diamino-5-nitropyridine (Weak Nucleophile) E Mono-imine Intermediate (C3-Amino Attack) A->E Nucleophilic Attack B 1,2-Dicarbonyl (e.g., Glyoxal) D Activated Dicarbonyl (Enhanced Electrophile) B->D Coordination C Lewis Acid Catalyst (ZrOCl2 or Bi(OTf)3) C->D Activates D->E F Cyclization & Dehydration (C2-Amino Attack) E->F Intramolecular Attack G 7-Nitropyrido[2,3-b]pyrazine (Final Product) F->G -2 H2O

Figure 1: Mechanistic pathway of Lewis acid-catalyzed 7-nitropyrido[2,3-b]pyrazine synthesis.

Part 2: Workflow & Reagent Optimization (The "How")

Q: My reactions with glyoxal are yielding dark, complex polymeric mixtures instead of the desired pyrazine. How do I fix this? A: Glyoxal is highly prone to self-polymerization and the Cannizzaro reaction, especially under prolonged conventional heating or in the presence of trace base. To mitigate this:

  • Reagent Quality: Always use fresh 40% aqueous glyoxal. Discard old stock that has turned yellow or viscous.

  • Addition Rate: If running a batch reactor without a catalyst, employ a slow-addition technique (dropwise over 30 minutes) to keep the steady-state concentration of unreacted glyoxal low.

  • Kinetic Outcompeting: Switch to a rapid, catalyst-driven protocol (see Protocol A) or microwave irradiation (see Protocol B) to ensure the cross-condensation kinetics outcompete glyoxal self-polymerization[5].

Q: Is water a viable solvent for this synthesis? My starting materials are poorly soluble. A: Yes, water is highly recommended when paired with water-tolerant Lewis acids like ZrOCl2​⋅8H2​O . While 2,3-diamino-5-nitropyridine has poor initial aqueous solubility, the reaction proceeds efficiently "on water" (heterogeneous suspension) at reflux temperatures. As the cyclocondensation progresses, the thermodynamic stability of the aromatic 7-nitropyrido[2,3-b]pyrazine drives the equilibrium forward, and the product typically precipitates cleanly upon cooling, allowing for simple filtration[6].

Workflow Start Low Yield in Synthesis? Check1 Check Reagents: Is Glyoxal polymerized? Start->Check1 Sol1 Use fresh 40% aq. Glyoxal Slow addition Check1->Sol1 Yes Check2 Check Kinetics: Is the reaction stalling? Check1->Check2 No Sol2 Add Lewis Acid Catalyst (ZrOCl2 25 mol% or Bi(OTf)3) Check2->Sol2 Yes Check3 Check Thermodynamics: Incomplete cyclization? Check2->Check3 No Sol3 Switch to Microwave Heating (130°C, 15-30 mins) Check3->Sol3 Yes

Figure 2: Decision tree for troubleshooting low yields in pyrido[2,3-b]pyrazine cyclocondensation.

Part 3: Quantitative Data Comparison

The following table summarizes the expected yield improvements when transitioning from conventional unoptimized methods to catalytically or thermodynamically driven protocols.

Synthesis MethodCatalyst SystemSolvent EnvironmentTemp / TimeExpected Yield (%)
Conventional RefluxNoneEthanol / DMF90°C / 24h15 - 25%
Lewis Acid Catalysis ZrOCl2​⋅8H2​O (25 mol%) Water 100°C / 2h 85 - 92%
Lewis Acid Catalysis Bi(OTf)3​ (10 mol%)Water / EtOH100°C / 2.5h80 - 88%
Microwave-AssistedNoneSolvent-Free (Mechanochemical)130°C / 15m88 - 95%

Part 4: Optimized Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Aqueous Synthesis (Recommended for Scale-Up)

This protocol utilizes Zirconium(IV) oxide chloride to activate the dicarbonyl, functioning as a self-validating system where the completion of the reaction is visually indicated by the precipitation of the product.

  • Preparation: To a 50 mL round-bottom flask, add 2,3-diamino-5-nitropyridine (1.0 mmol, 154 mg) and 5 mL of deionized water. Stir to form a suspension.

  • Catalyst Addition: Add ZrOCl2​⋅8H2​O (25 mol%, 0.25 mmol, 80.5 mg) to the mixture. The Lewis acid will partially dissolve and activate the aqueous environment.

  • Reagent Addition: Slowly add fresh 40% aqueous glyoxal (1.2 mmol, ~174 µL) dropwise over 5 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to 100°C in an oil bath with vigorous stirring for 2 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the bright yellow diamine spot validates reaction progression.

  • Isolation: Remove from heat and allow the flask to cool to room temperature. The 7-nitropyrido[2,3-b]pyrazine will precipitate as a dark solid.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake sequentially with ice-cold water (2 x 5 mL) and cold ethanol (1 x 5 mL) to remove unreacted glyoxal and catalyst. Dry under high vacuum.

Protocol B: Microwave-Assisted Solvent-Free Synthesis (Recommended for Rapid Library Generation)

This eco-friendly protocol forces the kinetic barrier using high-energy microwave irradiation, bypassing the need for solvents and reducing polymerization side-reactions[5].

  • Mechanochemical Mixing: In a dry agate mortar, combine 2,3-diamino-5-nitropyridine (1.0 mmol, 154 mg) and glyoxal trimeric dihydrate (1.2 mmol equivalent). Grind thoroughly for 3–5 minutes until a fine, homogeneous powder is formed.

  • Irradiation: Transfer the powder to a specialized microwave-safe reaction vial equipped with a magnetic stir bar.

  • Heating: Place the vial in a dedicated laboratory microwave synthesizer. Irradiate at 130°C for 15 minutes (set power to dynamic to maintain temperature).

  • Extraction: Cool the vial to room temperature. Extract the crude solid with hot ethyl acetate (3 x 10 mL).

  • Purification: Concentrate the combined organic layers under reduced pressure. Purify the crude residue via silica gel flash chromatography or recrystallization from ethanol to yield pure 7-nitropyrido[2,3-b]pyrazine.

References

  • Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. Current Chemistry Letters.1

  • Pyrido[2,3-b]pyrazin-3(4H)-one | Research Compound. Benchchem.5

  • A New Efficient Method for the Synthesis of Fused [1,2,5]Thiadiazoles and Their Dearomatization with C‐Nucleophiles. ResearchGate.2

  • ZrOCl2·8H2O in water: An efficient catalyst for rapid one-pot synthesis of pyridopyrazines, pyrazines and 2,3-disubstituted quinoxalines. Comptes Rendus Chimie.6

  • Bismuth(III)-Catalyzed Rapid Synthesis of 2,3-Disubstituted Quinoxalines in Water. Synthesis.4

Sources

Troubleshooting

Technical Support Center: Crystallization of 7-Nitropyrido[2,3-b]pyrazine

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and structural challenges inherent to the crystallization of 7...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and structural challenges inherent to the crystallization of 7-Nitropyrido[2,3-b]pyrazine.

Working with highly planar, nitrogen-rich heterocycles requires moving beyond basic trial-and-error. The strongly electron-withdrawing 7-nitro group, combined with the hydrogen-bonding capacity of the pyrazine and pyridine nitrogens, creates intense intermolecular π-π stacking and dipole interactions. This guide explains the causality behind common failures and provides self-validating protocols to ensure reproducible, diffraction-quality crystals.

Part 1: Diagnostic Workflow Visualization

The following decision tree outlines the logical progression from crude synthesis to validated crystal lattice formation.

CrystallizationWorkflow Crude Crude 7-Nitropyrido [2,3-b]pyrazine Purity HPLC Purity Check Crude->Purity PreTreat Silica Plug / Isomer Purge Purity->PreTreat < 95% Solvent Solvent Selection Purity->Solvent > 95% PreTreat->Purity Solubility Solubility Profile Solvent->Solubility AntiSolvent Vapor Diffusion (e.g., DMF/Ether) Solubility->AntiSolvent High Sol. Cooling Slow Cooling (e.g., Acetic Acid) Solubility->Cooling Low Sol. Validation SCXRD / NMR Validation AntiSolvent->Validation Cooling->Validation

Fig 1: Diagnostic workflow for 7-Nitropyrido[2,3-b]pyrazine purification and crystallization.

Part 2: Thermodynamic & Kinetic Troubleshooting (FAQs)

Q1: Why does my 7-Nitropyrido[2,3-b]pyrazine "oil out" instead of forming a crystalline lattice?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is depressed below the crystallization temperature, often due to impurities or an excessively rapid generation of supersaturation. As noted in standard [1], when a poor solvent is introduced too quickly, the highly polar pyrido[2,3-b]pyrazine molecules aggregate as a disordered, metastable liquid phase rather than organizing into a structured lattice.

Self-Validating Protocol: Rescuing an Oiled-Out System

  • Redissolution: Reheat the biphasic mixture on a stirring hotplate until the oil completely redissolves into a single, homogeneous phase.

  • Solvent Adjustment: Add 10-15% (v/v) of a miscible co-solvent with higher solubilizing power (e.g., DMF or Glacial Acetic Acid) to shift the solubility curve and lower the saturation temperature.

  • Controlled Cooling: Remove from heat and allow the system to cool passively to room temperature, insulated by a cork ring.

  • Validation Step: If crystals do not form within 30 minutes of reaching room temperature, introduce a single microscopic seed crystal or gently scratch the inner glass surface with a glass rod. The appearance of sharp, geometric solids (rather than cloudy droplets) validates that the system has successfully bypassed the oiling-out phase boundary.

Q2: How do isomeric impurities affect the crystallization of this specific scaffold?

The Causality: During the synthesis of the pyrido[2,3-b]pyrazine core via the condensation of pyridinediamines and α-oxocarbonyl compounds, unsymmetrical starting materials inevitably yield regioisomers. According to studies on the [2], these regioisomers possess nearly identical solubility profiles but vastly different spatial geometries. Even trace amounts (<5%) will act as potent crystal growth inhibitors, terminating lattice extension and resulting in amorphous powders.

Self-Validating Protocol: Isomeric Purging

  • Assessment: Perform a pre-crystallization purity check via HPLC. If the regioisomer content exceeds 5%, abort direct crystallization.

  • Chromatographic Filtration: Run the crude mixture through a short silica plug using an 80% EtOAc / 20% Hexane eluent to enrich the desired 7-nitro isomer.

  • Validation Step: Evaporate the filtrate and re-run the HPLC. Proceed to crystallization only when the target isomer is >95% pure. The resulting crystals will exhibit a sharp, un-depressed melting point, validating the exclusion of the regioisomer from the lattice.

Part 3: Solvent Selection & Quantitative Data

The Causality: The 7-nitro group significantly reduces solubility in non-polar solvents. However, the basic nitrogens in the pyrazine and pyridine rings allow for targeted hydrogen bonding. For pyrido[2,3-b]pyrazines, [3] are proven solvent systems. Acetic acid slightly protonates the ring nitrogens, drastically enhancing solubility at boiling temperatures while allowing controlled, high-yield precipitation upon cooling.

Table 1: Validated Solvent Systems for 7-Nitropyrido[2,3-b]pyrazine

Solvent SystemRatio (v/v)Solubility (mg/mL at 25°C)Boiling Point (°C)Expected Crystal HabitYield (%)
Glacial Acetic Acid N/A~15118Needles75-82
Toluene / Ethanol 1:1~25~95Plates65-70
DMF / Water 3:1~45~100Granular85-90
DMSO / Methanol 1:4~30~80Prisms70-80

Part 4: Advanced Methodologies for Single-Crystal X-Ray Diffraction (SCXRD)

Q3: My crystals are twinned or too small for SCXRD. How can I grow larger, single crystals?

The Causality: Twinning and microcrystalline powders result from a nucleation rate that vastly outpaces the crystal growth rate. As documented in the [4], rapid cooling traps solvent molecules within the lattice, causing structural defects. To grow diffraction-quality crystals, the system must be maintained in the metastable zone for an extended period (days to weeks), allowing molecules to reversibly attach and detach from the growing crystal face until the lowest-energy orientation is achieved.

Self-Validating Protocol: Vapor Diffusion Method

  • Inner Chamber Preparation: Dissolve 10 mg of highly pure (>98%) 7-Nitropyrido[2,3-b]pyrazine in 1 mL of DMF in a small 2-dram vial. Do not cap this vial.

  • Outer Chamber Preparation: Place the 2-dram vial inside a larger 20 mL scintillation vial containing 4 mL of a volatile anti-solvent (e.g., Diethyl Ether).

  • Equilibration: Seal the outer vial tightly with a Teflon-lined cap and leave it completely undisturbed in a temperature-controlled environment (20°C) for 5-7 days. The volatile ether will slowly diffuse into the DMF, gradually lowering the solubility of the compound.

  • Validation Step: Harvest the crystals and inspect them under a polarized light microscope. A high-quality single crystal will extinguish light uniformly and completely when the stage is rotated. If the crystal shows a mosaic or irregular extinction pattern, it is twinned, indicating the diffusion rate was still too fast (remedy: lower the temperature to 4°C to slow vapor pressure).

References

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at:[Link]

  • Kekesi, L., et al. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Letters in Organic Chemistry, Bentham Science. Available at:[Link]

  • IUCr Journals. (2019). Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine. Acta Crystallographica Section E. Available at:[Link]

  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals. Available at:[Link]

Optimization

Technical Support Center: Optimization of Reaction Conditions for 7-Nitropyrido[2,3-b]pyrazine

Welcome to the technical support center for the synthesis and optimization of 7-Nitropyrido[2,3-b]pyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 7-Nitropyrido[2,3-b]pyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Pyrido[2,3-b]pyrazines are key building blocks in the development of therapeutics, including inhibitors of kinases such as FGFR.[1][2] The introduction of a nitro group at the 7-position is a critical functionalization step that often requires careful optimization to achieve desired yields and purity.

This document moves beyond a simple protocol, offering a deeper dive into the reaction's mechanics, troubleshooting common issues, and answering frequently asked questions. Our goal is to empower you with the scientific understanding needed to master this synthesis in your own laboratory.

Section 1: Foundational Principles of the Nitration Reaction

The synthesis of 7-Nitropyrido[2,3-b]pyrazine is typically achieved via an electrophilic aromatic substitution (EAS) reaction. Understanding the underlying mechanism is paramount to effective troubleshooting.

The core of the reaction involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.[3][4] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[5]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The electron-deficient pyrido[2,3-b]pyrazine ring system then acts as a nucleophile, attacking the nitronium ion. The pyridine ring is inherently electron-deficient, making electrophilic substitution challenging compared to benzene.[6] This deactivation means that forceful conditions (strong acids, elevated temperatures) are necessary, which in turn increases the risk of side reactions and decomposition if not carefully controlled.

Section 2: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Question: My reaction yielded very little or no desired product. What went wrong?

Answer: Low or no yield is the most common issue and can stem from several factors. A systematic approach is key to identifying the root cause.

Logical Troubleshooting Flow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed q1 Was the nitrating mixture freshly prepared? start->q1 q2 Is the starting material pure? q1->q2 Yes sol1 Prepare fresh H₂SO₄/HNO₃ mixture just before use. Ensure anhydrous conditions. q1->sol1 No q3 Was the reaction temperature strictly controlled? q2->q3 Yes sol2 Verify purity of pyrido[2,3-b]pyrazine via NMR, LC-MS, or mp. Impurities can consume reagents or inhibit the reaction. q2->sol2 No q4 Was the reaction time sufficient? q3->q4 Yes sol3 Use an ice/salt bath for initial cooling (0 to -5 °C). Add substrate slowly to the acid mixture. Allow to warm slowly to the target temperature (e.g., 25-40 °C). q3->sol3 No sol4 Monitor progress via TLC or LC-MS every 30-60 minutes. Reaction may require several hours for completion. q4->sol4 No

Caption: Troubleshooting Decision Tree for Low Yield.

In-depth Explanation:

  • Reagent Potency: The nitronium ion is sensitive to water. Using older acids or allowing atmospheric moisture into the reaction can quench the electrophile, halting the reaction.

  • Starting Material Quality: The synthesis of the pyrido[2,3-b]pyrazine core often involves a condensation reaction.[7] Incomplete removal of reactants or catalysts from this prior step can interfere with the subsequent nitration.

  • Temperature Control: This is the most critical parameter. The reaction to form the nitronium ion is exothermic, as is the nitration itself.[8] Insufficient cooling can prevent the reaction from starting, while excessive heat can lead to decomposition.

Question: My final product is a dark, tarry substance, not a clean solid. How can I prevent this?

Answer: Product decomposition, often indicated by charring or the formation of intractable tars, is almost always due to poor temperature control.

Causality: The strong acid mixture required for nitration can also catalyze polymerization and oxidation, especially at elevated temperatures. The pyrido[2,3-b]pyrazine ring, while deactivated, can decompose under excessively harsh conditions.

Preventative Measures:

  • Controlled Addition: Add the pyrido[2,3-b]pyrazine substrate slowly and in portions to the pre-chilled acid mixture. This allows the reaction vessel's cooling system (e.g., an ice bath) to dissipate the heat generated.

  • Temperature Monitoring: Keep an internal thermometer in the reaction flask at all times. Do not rely on the bath temperature alone.

  • Avoid Temperature Spikes: If the temperature rises above the target (e.g., >50-60 °C), the risk of decomposition increases dramatically. Some protocols for dinitration even note the exothermic nature and need for careful monitoring.[8]

Question: I obtained a mixture of products, including what I suspect are other nitro-isomers. How can I improve regioselectivity for the 7-position?

Answer: While the 7-position is a common site for nitration, obtaining minor isomers is possible. Improving regioselectivity relies on kinetic control.

Scientific Rationale: The electronic properties of the bicyclic system direct the incoming electrophile. However, if the reaction energy (temperature) is too high, the activation energy barriers to other positions can be overcome, leading to a mixture of products.

Optimization Strategy:

  • Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start trials at 0-5 °C and only warm if necessary. A study on a related pyridopyrazine synthesis found that lower temperatures improved regioselectivity.[7]

  • Reaction Time: At a lower temperature, the reaction will be slower. Allow for a longer reaction time and monitor carefully by TLC/LC-MS to ensure the desired product forms without the emergence of side products.

  • Purification: If minor isomers are unavoidable, they can typically be separated from the desired 7-nitro product using silica gel column chromatography.

ParameterCondition for High SelectivityRationale
Temperature 0 °C to 40 °CMinimizes energy available to overcome activation barriers for other isomers.
Addition Rate Slow, portion-wisePrevents localized temperature spikes that can lead to side reactions.
Acid Ratio Excess H₂SO₄Ensures complete generation of the NO₂⁺ electrophile and maintains a consistent reaction medium.[3]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of nitric acid to sulfuric acid? A common starting point is a 1:2 or 1:3 volume ratio of concentrated HNO₃ to concentrated H₂SO₄. The sulfuric acid is in excess to ensure it fully protonates the nitric acid, driving the equilibrium towards the formation of the nitronium ion.[3][5]

Q2: How should I properly quench the reaction? The workup must be handled with extreme caution. Never add water directly to the concentrated acid mixture. The recommended procedure is to pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This dissipates the heat of dilution safely. The acidic aqueous solution can then be slowly neutralized with a base (e.g., saturated sodium bicarbonate solution or cold, dilute NaOH) until the pH is neutral or slightly basic, which will precipitate the crude product.

Q3: What are the best methods for purifying the final product? After filtration and drying, the two most common purification methods are:

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) can yield highly pure material.

  • Silica Gel Chromatography: This is the most effective method for removing isomers and baseline impurities. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.

Q4: How can I confirm the identity and purity of my 7-Nitropyrido[2,3-b]pyrazine? A combination of analytical techniques is essential:

  • ¹H and ¹³C NMR: To confirm the structure and regiochemistry. The introduction of the nitro group will cause characteristic shifts in the aromatic proton signals.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC/LC-MS: To determine the purity of the final compound.

Section 4: Optimized Experimental Protocol

This protocol is a starting point and should be optimized based on your specific laboratory conditions and observations.

Workflow for Synthesis of 7-Nitropyrido[2,3-b]pyrazine

Caption: General Experimental Workflow Diagram.

Step-by-Step Methodology:

  • Safety First: This reaction uses highly corrosive and reactive acids. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Have an appropriate quenching agent (sodium bicarbonate) readily available.

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and an internal thermometer, add concentrated H₂SO₄ (e.g., 10 mL). Cool the flask in an ice/salt bath to 0 °C. Slowly, dropwise, add concentrated HNO₃ (e.g., 5 mL) while ensuring the internal temperature does not exceed 10 °C.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, begin to add solid pyrido[2,3-b]pyrazine (1.0 eq) in small portions over 20-30 minutes. Maintain the internal reaction temperature between 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) or by periodically quenching a small aliquot for LC-MS analysis. If the reaction is slow, it can be gently warmed to 30-40 °C.

  • Workup - Quenching: Prepare a large beaker with a substantial amount of crushed ice (at least 10x the volume of the reaction mixture). Once the reaction is complete, slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Workup - Neutralization: Place the beaker containing the quenched mixture in an ice bath. Slowly add a saturated solution of NaHCO₃ or cold, dilute (2M) NaOH with continuous stirring until the pH of the solution is ~7-8. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3x) and then with a small amount of cold ethanol to aid in drying.

  • Drying and Purification: Dry the crude product under vacuum. Characterize the crude material and purify as necessary by column chromatography or recrystallization.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Available at: [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. Available at: [Link]

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induc. Semantic Scholar. Available at: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available at: [Link]

  • Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors. Google Patents.
  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Ukrainian Digital Library. Available at: [Link]

  • Optimization of novel pyrido[2,3-b]pyrazine based small molecule fibroblast growth factor receptor 1, 2, 3 & 4 (FGFR) inhibitors into a potential clinical candidate. ResearchGate. Available at: [Link]

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. ResearchGate. Available at: [Link]

  • Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]

  • 400 Optimization of novel pyrido[2,3-b]pyrazine based small molecule fibroblast growth factor receptor 1, 2, 3 & 4 (FGFR) inhibitors into a potential clinical candidate. ResearchGate. Available at: [Link]

  • Electrophilic substitution-Nitration of aromatic rings. The Chemistry Teacher. Available at: [Link]

  • Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Semantic Scholar. Available at: [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • 18.4 Nitration and Sulfonation. Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 7-Nitropyrido[2,3-b]pyrazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical properties of fused heterocyclic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical properties of fused heterocyclic systems. 7-Nitropyrido[2,3-b]pyrazine is a notoriously difficult scaffold. While pyrido[2,3-b]pyrazines are highly valuable as kinase and viral polymerase inhibitors[1], their rigid, planar aromatic structure promotes strong intermolecular π-π stacking, resulting in high crystal lattice energy.

When you add a strongly electron-withdrawing nitro group at the 7-position, you drastically decrease the basicity of the pyrazine nitrogens. This prevents traditional salt formation (e.g., hydrochloride salts) from being effective, as the salts rapidly hydrolyze back to the insoluble free base in aqueous media. The result is a classic "brick dust" molecule—poorly soluble in both water and lipids.

This guide provides field-proven, causality-driven troubleshooting strategies to help you formulate and manipulate this compound successfully.

Diagnostic FAQ & Troubleshooting Guide

Q1: My compound completely precipitates when I dilute my DMSO stock into my aqueous biochemical assay buffer. How can I prevent this?

The Causality: You are observing a failure of kinetic solubility. The compound is soluble in 100% DMSO, but when introduced to an aqueous buffer, the local supersaturation causes rapid nucleation and precipitation. Because the lattice energy of the 7-nitro-substituted planar ring is so high, the thermodynamic drive to crystallize overcomes the solvation capacity of the buffer. The Solution: You must lower the thermodynamic barrier to solvation and prevent nucleation.

  • Limit final DMSO: Keep final DMSO concentrations 1.2% to prevent solvent-induced toxicity in cell assays[2].

  • Use an intermediate dilution plate: Never spike 100% DMSO stock directly into the final aqueous buffer. Dilute the DMSO stock into an intermediate vehicle (e.g., 10% PEG400 / 0.1% Tween-20 in water) before the final transfer. The surfactants coat the hydrophobic faces of the nascent microcrystals, sterically hindering lattice formation.

Q2: I need to dose 7-Nitropyrido[2,3-b]pyrazine in vivo (IV or PO), but standard vehicles like saline or PBS yield a suspension. What is the best formulation strategy?

The Causality: For in vivo dosing, you need high thermodynamic solubility. Standard co-solvents (like PEG400 or propylene glycol) often fail because upon injection or ingestion, the co-solvent diffuses away, leaving the hydrophobic drug to crash out in the bloodstream or GI tract. The Solution: Utilize Ternary Cyclodextrin Complexation . While binary complexes (Drug + γ -Cyclodextrin) offer moderate improvements, the addition of a small amount of a water-soluble polymer (like Hexadimethrine bromide or Soluplus) acts synergistically. The polymer wraps around the cyclodextrin-drug inclusion complex, stabilizing it and increasing the complexation efficiency by up to 50%[3][4].

Q3: We are in the lead optimization phase. How can we modify the 7-Nitropyrido[2,3-b]pyrazine scaffold to improve intrinsic aqueous solubility without losing target affinity?

The Causality: The insolubility is driven by planarity and lack of ionizable centers. The Solution:

  • Introduce basic amines: Substitute the 2- or 3-position of the pyrazine ring with basic, sp3 -rich groups (e.g., N-methylpiperazine, morpholine, or azetidine). These groups can be protonated at physiological pH, drastically improving solubility[5].

  • Disrupt planarity: Introduce chiral centers or bulky aliphatic groups to prevent tight crystal packing, thereby lowering the melting point and lattice energy[1].

Visualizing the Workflows

G Start 7-Nitropyrido[2,3-b]pyrazine Solubility Issue InVitro In Vitro Assay (Cellular/Biochemical) Start->InVitro InVivo In Vivo Dosing (PK/PD Studies) Start->InVivo MedChem Lead Optimization (MedChem) Start->MedChem InVitro_DMSO Prepare 10mM DMSO Stock (Ensure complete dissolution) InVitro->InVitro_DMSO InVivo_CD Ternary Cyclodextrin Complexation (γ-CD + Polymer) InVivo->InVivo_CD InVivo_Lipid Amorphous Solid Dispersion (If CD complexation fails) InVivo->InVivo_Lipid MedChem_Amine Introduce basic amines (e.g., piperazine) at C2/C3 MedChem->MedChem_Amine MedChem_sp3 Increase sp3 character to disrupt planarity MedChem->MedChem_sp3 InVitro_Surfactant Intermediate Dilution: Buffer + 0.1% Tween-20 InVitro_DMSO->InVitro_Surfactant

Troubleshooting workflow for addressing 7-Nitropyrido[2,3-b]pyrazine solubility across applications.

G Drug Free Drug (Insoluble) Binary Binary Complex (Weak) Drug->Binary + CD CD γ-CD (Host) CD->Binary Polymer Polymer (e.g. HDMBr) Ternary Ternary Complex (Highly Soluble) Polymer->Ternary Binary->Ternary + Polymer (Synergistic)

Mechanism of ternary cyclodextrin complexation for enhancing aqueous solubility.

Quantitative Data Summary

The following table summarizes the expected solubilization capacities of various formulation vehicles when applied to rigid, planar kinase inhibitors like pyrido[2,3-b]pyrazines.

Formulation VehiclePrimary Mechanism of SolubilizationMax Tolerable Conc. (In Vitro Cell Assays)Max Tolerable Conc. (In Vivo IV Dosing)Relative Solubilization Capacity
DMSO Disruption of solute-solute H-bonds 1.2% v/vNot recommendedHigh (Stock solutions only)
PEG400 Co-solvency / Dielectric reduction 5.0% v/v 40% v/vModerate
Tween-80 Micellar encapsulation 0.1% v/v 5.0% v/vLow to Moderate
γ -Cyclodextrin (Binary) Host-guest inclusion complexation 2.0% w/v 20% w/vModerate to High
γ -CD + 0.1% HDMBr (Ternary) Polymer-stabilized inclusion complex 2.0% w/v 20% w/vVery High (Up to 50x increase)

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume the compound is dissolved just because the solution appears clear; micro-suspensions can deceive the naked eye.

Protocol A: Preparation and Validation of a Ternary Cyclodextrin Formulation (In Vivo)

This protocol utilizes γ -Cyclodextrin ( γ -CD) and Hexadimethrine bromide (HDMBr) to create a highly soluble ternary complex[4].

Step-by-Step Methodology:

  • Preparation of the Vehicle: Dissolve 10% (w/v) γ -CD in sterile Milli-Q water. Add 0.1% (w/v) HDMBr. Stir continuously at 25°C until optically clear.

  • Drug Addition: Weigh an excess amount of 7-Nitropyrido[2,3-b]pyrazine (e.g., 5 mg/mL target) and add it to the vehicle.

  • Thermal Complexation: Heat the suspension to 60°C in a thermomixer at 800 RPM for 4 hours. Causality note: Heating increases the kinetic energy, allowing the rigid drug molecules to overcome lattice energy and enter the hydrophobic cavity of the cyclodextrin.

  • Equilibration: Allow the mixture to cool to room temperature and equilibrate on an end-over-end rotator for 24 hours.

  • Separation: Centrifuge the mixture at 15,000 x g for 15 minutes to pellet any uncomplexed "brick dust" drug.

  • Self-Validation (Crucial Step): Carefully aspirate the supernatant. Dilute a 10 µL aliquot of the supernatant 1:100 in mobile phase and quantify the exact dissolved concentration via RP-HPLC against a known standard curve. Do not dose animals based on theoretical weight; dose based on the HPLC-validated supernatant concentration.

Protocol B: Kinetic Solubility Assessment via Nephelometry (In Vitro)

Use this protocol to determine the exact concentration at which your compound crashes out in your specific assay buffer.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 7-Nitropyrido[2,3-b]pyrazine in 100% molecular-biology grade DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, create a 2-fold serial dilution of the drug in 100% DMSO (ranging from 10 mM down to 9.7 µM).

  • Buffer Spiking: Transfer 2 µL from each well of the DMSO plate into a 96-well flat-bottom UV-transparent plate containing 198 µL of your final aqueous assay buffer (final DMSO = 1.0%). Mix thoroughly via pipetting.

  • Incubation: Incubate the plate at 37°C for 2 hours to mimic assay conditions.

  • Turbidimetry Reading: Read the absorbance/scatter of the plate at 620 nm using a microplate reader.

  • Self-Validation & Analysis: Plot the absorbance at 620 nm against the drug concentration. The kinetic solubility limit is identified as the inflection point where absorbance sharply increases (indicating the formation of light-scattering microcrystals). Ensure your biochemical assays are run below this calculated concentration.

References

  • [1] Bai, B., et al. (2024). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. Available at:[Link]

  • [5] Google Patents. (2013). WO2013048214A2 - Novel heterocyclic derivatives and their uses. Available at:

  • [2] Vichem Chemie Research. (2025). Pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines, and their preparation via regioselective condensation reaction. ResearchGate. Available at:[Link]

  • [3] Loftsson, T., et al. (2025). The effects of water-soluble polymers on cyclodextrins and cyclodextrin solubilization of drugs. ResearchGate. Available at:[Link]

  • [4] Praphanwittaya, P., et al. (2019). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. Journal of Drug Delivery Science and Technology. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in 7-Nitropyrido[2,3-b]pyrazine Synthesis

Welcome to the Application Support Center for the synthesis of 7-nitropyrido[2,3-b]pyrazine derivatives. These scaffolds are critical in medicinal chemistry, particularly for developing kinase inhibitors and antibacteria...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for the synthesis of 7-nitropyrido[2,3-b]pyrazine derivatives. These scaffolds are critical in medicinal chemistry, particularly for developing kinase inhibitors and antibacterial agents . The standard synthetic route involves the condensation of 2,3-diamino-5-nitropyridine with a 1,2-dicarbonyl compound. However, the strongly electron-withdrawing nature of the 5-nitro group significantly alters the nucleophilicity of the adjacent amines, making this reaction highly susceptible to side reactions.

This guide provides causality-driven troubleshooting, validated protocols, and FAQs to help you optimize your synthetic workflows and eliminate dead-end side products.

Mechanistic Workflow & Side Reaction Pathways

SynthesisWorkflow SM 2,3-diamino-5-nitropyridine + 1,2-dicarbonyl Cond Condensation (Acidic/Basic Catalyst) SM->Cond Intermediate Aminal / Schiff Base Intermediate Cond->Intermediate Desired Desired Regioisomer (e.g., 2-Substituted-7-Nitro) Intermediate->Desired Kinetic Control (Low Temp, TFA) Undesired Undesired Regioisomer (e.g., 3-Substituted-7-Nitro) Intermediate->Undesired Thermodynamic Control (High Temp, Neutral) Stalled Incomplete Condensation (Polymers/Tars) Intermediate->Stalled Poor Dehydration

Synthesis workflow of 7-nitropyrido[2,3-b]pyrazines highlighting key side reaction pathways.

Troubleshooting Guide: Core Side Reactions
Issue A: Regioisomer Formation (The 2- vs. 3-Substituted Dilemma)
  • Symptom: LC-MS or NMR indicates a mixture of two isomeric products with identical mass but different retention times.

  • Causality: When using an unsymmetrical 1,2-dicarbonyl compound (e.g., an aryl-glyoxal where the aldehyde carbon is more electrophilic), the two amino groups of 2,3-diamino-5-nitropyridine exhibit different nucleophilicities. The 5-nitro group is para to the 2-amino group, strongly deactivating it via resonance. Consequently, the 3-amino group (which is meta to the nitro group) is significantly more nucleophilic and kinetically attacks the most electrophilic carbonyl first. However, under thermodynamic control (high temperature, neutral solvents), the initial aminal can reverse and equilibrate, leading to a nearly 1:1 mixture of 2-substituted and 3-substituted 7-nitropyrido[2,3-b]pyrazines.

  • Solution: Shift the reaction to strict kinetic control. Lowering the temperature (0 °C) and using strongly acidic solvents like Trifluoroacetic Acid (TFA) protonates the intermediates, preventing reversibility and selectively driving the cyclization toward the biologically preferred regioisomer .

Issue B: Incomplete Condensation and Aminal Stalling
  • Symptom: Appearance of intermediate mass peaks (M+18) corresponding to un-dehydrated aminal intermediates, or the formation of dark, insoluble polymeric tars.

  • Causality: The formation of the pyrazine ring requires a double dehydration. If the solvent lacks sufficient dehydrating power or if water is not actively removed, the reaction stalls at the dihydroxy-piperazine or aminal stage. The electron-withdrawing 7-nitro group further reduces the nucleophilicity of the diamine, slowing down the second ring-closure step and allowing competing intermolecular polymerization.

  • Solution: Utilize aggressively dehydrating conditions. Incorporate molecular sieves, use a Dean-Stark apparatus if using high-boiling solvents like toluene, or use neat acidic solvents (glacial acetic acid or TFA) which act as both the catalyst and the dehydrating agent.

Issue C: Over-Oxidation or Reduction of the Nitro Group
  • Symptom: Unexpected mass shifts; loss of the nitro group (-46 Da) or formation of amino-pyrido-pyrazines.

  • Causality: If the 1,2-dicarbonyl is generated in situ using reducing agents, or if harsh basic conditions are used in the presence of trace transition metals, the 7-nitro group can be inadvertently reduced to an amine. Conversely, prolonged heating in aerobic conditions can lead to oxidative degradation of the electron-deficient core .

  • Solution: Maintain strict control over redox conditions. Degas solvents if prolonged heating is required, and avoid transition metal contaminants during the condensation phase.

Quantitative Data: Impact of Conditions on Regioselectivity

To illustrate the impact of thermodynamic vs. kinetic control, the following table summarizes how solvent and temperature dictate the regioisomer ratio (Desired 2-substituted vs. Undesired 3-substituted) during the condensation of 2,3-diamino-5-nitropyridine with an unsymmetrical aryl-glyoxal.

SolventTemperature (°C)CatalystConversion (%)Ratio (Desired : Undesired)
Ethanol78 (Reflux)None>90%55 : 45
DMF25None85%60 : 40
Acetic Acid25Acidic (Solvent)>95%85 : 15
TFA0 to 5Acidic (Solvent)>95%>98 : 2
Self-Validating Experimental Protocol: Regioselective Synthesis

This protocol is designed as a self-validating system. The visual and analytical checkpoints ensure that side reactions are mitigated in real-time.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend 2,3-diamino-5-nitropyridine (1.0 equiv, 10 mmol) in anhydrous Trifluoroacetic Acid (TFA, 0.2 M).

    • Checkpoint: The suspension should be bright yellow. Darkening or brown discoloration indicates pre-existing oxidative degradation of the diamine starting material.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Addition: Dissolve the unsymmetrical 1,2-dicarbonyl compound (1.05 equiv, 10.5 mmol) in a minimal amount of anhydrous dichloromethane (DCM). Add this solution dropwise over 30 minutes to the stirring diamine suspension.

    • Causality: Dropwise addition at 0 °C prevents localized exothermic heating and suppresses thermodynamic equilibration, locking the reaction into the kinetically favored regioisomer pathway.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature over 4 hours.

    • Validation: Monitor via TLC (DCM:MeOH 95:5). The disappearance of the diamine (Rf ~0.2) and the appearance of a single major spot (Rf ~0.6) validates successful regioselective condensation. If two closely eluting spots appear, thermodynamic scrambling has occurred.

  • Quenching & Isolation: Pour the reaction mixture onto crushed ice. Slowly neutralize with saturated aqueous NaHCO3 until pH 7-8 is reached.

    • Causality: Rapid neutralization forces the precipitation of the product. The 7-nitropyrido[2,3-b]pyrazine derivative is typically highly insoluble in neutral aqueous media.

  • Purification: Filter the precipitate, wash sequentially with cold water and cold diethyl ether, and dry under high vacuum.

Frequently Asked Questions (FAQs)

Q: Why is my 7-nitropyrido[2,3-b]pyrazine product completely insoluble in standard NMR solvents (CDCl3, DMSO-d6)? A: The planar, rigid nature of the pyrido[2,3-b]pyrazine core, combined with strong intermolecular hydrogen bonding and dipole-dipole interactions from the 7-nitro group, leads to extreme crystal lattice energy. Troubleshooting: Try adding a drop of TFA-d to your DMSO-d6 NMR sample to disrupt hydrogen bonding, or heat the NMR tube to 60 °C prior to acquisition.

Q: Can I nitrate the pyrido[2,3-b]pyrazine core after condensation instead of using 2,3-diamino-5-nitropyridine? A: It is highly discouraged. Direct nitration of the electron-deficient pyrido[2,3-b]pyrazine core requires extremely harsh conditions (fuming HNO3/H2SO4 at elevated temperatures), which almost always leads to oxidative cleavage of the pyrazine ring or unselective over-nitration. Starting with the pre-nitrated diamine is the field-proven standard.

Q: I am seeing a mass peak corresponding to a dihydro-intermediate. How do I force aromatization? A: If your 1,2-dicarbonyl equivalent was in a lower oxidation state (e.g., an α-hydroxyketone), the initial condensation yields a dihydropyrazine. This requires an explicit oxidation step. You can add an oxidant such as MnO2 or DDQ to the reaction mixture, or simply bubble dry air/oxygen through the solution with a catalytic amount of palladium on carbon (Pd/C).

References
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity Source: RSC Advances URL:[Link]

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction Source: Letters in Organic Chemistry URL:[Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines Source: Molecules URL:[Link]

Troubleshooting

Technical Support Center: Enhancing the Stability of 7-Nitropyrido[2,3-b]pyrazine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the dedicated technical support center for 7-Nitropyrido[2,3-b]pyrazine. As a novel heterocyclic compound with potential applications in...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support center for 7-Nitropyrido[2,3-b]pyrazine. As a novel heterocyclic compound with potential applications in medicinal chemistry and materials science, understanding and ensuring its stability is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions (FAQs) to address the stability challenges you may encounter during your research. Please note that while direct stability data for 7-Nitropyrido[2,3-b]pyrazine is limited, this guide synthesizes information from extensive research on related nitroaromatic compounds, nitropyridines, and the pyrido[2,3-b]pyrazine core to provide scientifically grounded recommendations.

I. Understanding the Inherent Instability of 7-Nitropyrido[2,3-b]pyrazine

The chemical structure of 7-Nitropyrido[2,3-b]pyrazine, featuring a fused pyridine and pyrazine ring system with a nitro functional group, presents a unique combination of reactivity. The electron-withdrawing nature of the nitro group and the nitrogen atoms in the heterocyclic rings can render the molecule susceptible to various degradation pathways.

II. Frequently Asked Questions (FAQs) on Stability

Q1: What are the primary degradation pathways for 7-Nitropyrido[2,3-b]pyrazine?

A1: Based on the chemistry of related nitroaromatic and heterocyclic compounds, the primary degradation pathways for 7-Nitropyrido[2,3-b]pyrazine are likely to be:

  • Photodegradation: Exposure to UV or even visible light can induce photochemical reactions. Nitroaromatic compounds are known to undergo photodegradation, which can involve the reduction of the nitro group or other complex rearrangements.[1]

  • Thermal Decomposition: Elevated temperatures can lead to the cleavage of the C-NO2 bond, which is a common thermal decomposition pathway for nitroaromatic compounds.[2] This can be an autocatalytic process, meaning the degradation products can accelerate further decomposition.

  • Hydrolysis: The stability of the molecule can be influenced by pH. While specific data on pyrido[2,3-b]pyrazines is scarce, N-heterocyclic compounds can be susceptible to acid or base-catalyzed hydrolysis, potentially leading to ring-opening or modification of the nitro group. The hydrolytic stability of related N-heterocycles has been shown to be pH-dependent.

  • Oxidation: The presence of oxidizing agents can lead to the formation of various oxidation byproducts. The electron-rich heterocyclic system may be susceptible to oxidation.

Q2: What are the ideal storage conditions for solid 7-Nitropyrido[2,3-b]pyrazine?

A2: To maximize the shelf-life of solid 7-Nitropyrido[2,3-b]pyrazine, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C). Avoid exposure to high temperatures.

  • Light: Protect from light by storing in an amber glass vial or a light-blocking container.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Container: Use a tightly sealed container to prevent moisture absorption.

Q3: How does the choice of solvent affect the stability of 7-Nitropyrido[2,3-b]pyrazine in solution?

A3: The choice of solvent is critical for the stability of 7-Nitropyrido[2,3-b]pyrazine in solution. Protic solvents, especially under non-neutral pH conditions, may facilitate hydrolysis. It is advisable to use aprotic, anhydrous solvents for preparing stock solutions if long-term storage is intended. If aqueous solutions are necessary, they should be freshly prepared and used promptly. The solubility of the parent compound, pyrido[2,3-b]pyrazine, is low in water but better in organic solvents like ethanol and methanol.[3]

Q4: Are there any known incompatibilities with other common lab reagents?

A4: While specific incompatibility data for 7-Nitropyrido[2,3-b]pyrazine is not available, based on the chemistry of nitroaromatic compounds, it is prudent to avoid strong reducing agents, strong oxidizing agents, and strong acids or bases, as these can initiate vigorous reactions or catalyze degradation.

III. Troubleshooting Guide for Experimental Instability

This section addresses common issues that may arise during experiments involving 7-Nitropyrido[2,3-b]pyrazine, indicating potential stability problems.

Observed Issue Potential Cause(s) Recommended Action(s)
Color change of solid or solution over time (e.g., yellowing, browning) Photodegradation or thermal decomposition.1. Strictly protect the compound from light at all stages of the experiment. 2. Work at the lowest practical temperature. 3. Analyze the sample by HPLC to identify degradation products.[1][4]
Inconsistent results in biological assays Degradation of the compound in the assay medium.1. Assess the stability of the compound in the specific assay buffer and conditions (pH, temperature, incubation time). 2. Prepare fresh solutions immediately before use. 3. Consider using a co-solvent system to improve solubility and stability.
Appearance of new peaks in chromatograms (HPLC, LC-MS) Degradation of the compound during sample preparation or analysis.1. Optimize analytical methods to minimize on-column degradation (e.g., adjust mobile phase pH, temperature). 2. Ensure the sample solvent is compatible with the mobile phase and does not promote degradation. 3. Perform a forced degradation study to identify and characterize potential degradation products.
Low yields or formation of multiple byproducts during synthesis/purification Instability of the product under reaction or purification conditions.1. Monitor reaction progress closely to avoid prolonged reaction times at elevated temperatures. 2. Consider alternative purification methods that avoid prolonged exposure to silica gel, which can be acidic and promote degradation of sensitive compounds. 3. Use a less acidic stationary phase for chromatography if degradation is suspected.

IV. Protocols for Enhancing and Evaluating Stability

A. Protocol for Forced Degradation Study

A forced degradation study is essential to understand the degradation profile of 7-Nitropyrido[2,3-b]pyrazine and to develop a stability-indicating analytical method.[5][6]

Objective: To generate potential degradation products under various stress conditions.

Materials:

  • 7-Nitropyrido[2,3-b]pyrazine

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (0.1 N and 1 N)

  • Hydrogen peroxide (3% and 30%)

  • HPLC-grade methanol and water

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 7-Nitropyrido[2,3-b]pyrazine in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 1 N HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

    • If no degradation is observed, repeat with 1 N NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Keep a solid sample of the compound in an oven at 70°C for 48 hours.

    • Also, expose the stock solution to the same thermal stress.

    • Analyze the samples at appropriate time points.

  • Photolytic Degradation:

    • Expose a solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • A dark control sample should be kept under the same conditions.

B. Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Optimization: The chromatograms from the forced degradation study should be used to optimize the separation of the parent peak from all degradation product peaks.

V. Strategies for Stabilization

For applications requiring long-term stability, especially in formulation development, the following strategies can be considered:

A. Use of Antioxidants

If oxidative degradation is identified as a significant pathway, the addition of antioxidants can be beneficial.

Antioxidant Class Examples Mechanism Considerations
Free Radical Scavengers Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Tocopherols (Vitamin E)Intercept free radicals to terminate chain reactions.[7]Solubility and compatibility with the formulation.
Reducing Agents Ascorbic acid (Vitamin C), Sodium metabisulfiteReduce the nitro compound or reactive oxygen species.Can also potentially reduce the nitro group of the parent compound; careful selection and concentration control are necessary.
B. Formulation Strategies for APIs

For drug development professionals, formulation plays a key role in stabilizing active pharmaceutical ingredients (APIs).

  • Solid Dispersions: Creating an amorphous solid dispersion of the API in a polymer matrix can enhance stability by inhibiting crystallization and reducing molecular mobility.

  • pH Control: For aqueous formulations, buffering the solution to a pH where the compound exhibits maximum stability is crucial.

  • Excipient Selection: Carefully select excipients that are compatible with the nitroaromatic functionality and do not promote degradation.

VI. Visualizing Degradation and Stabilization Concepts

A. Potential Degradation Pathways

G cluster_stressors Stress Factors cluster_compound 7-Nitropyrido[2,3-b]pyrazine cluster_degradation Degradation Pathways Light Light (UV/Vis) Photodegradation Photodegradation Light->Photodegradation Heat Heat Thermal_Decomposition Thermal Decomposition Heat->Thermal_Decomposition pH Extreme pH Hydrolysis Hydrolysis pH->Hydrolysis Oxidants Oxidizing Agents Oxidation Oxidation Oxidants->Oxidation Compound 7-Nitropyrido[2,3-b]pyrazine Compound->Photodegradation Compound->Thermal_Decomposition Compound->Hydrolysis Compound->Oxidation

Caption: Potential degradation pathways for 7-Nitropyrido[2,3-b]pyrazine under various stress conditions.

B. Experimental Workflow for Stability Assessment

G A Prepare Stock Solution of 7-Nitropyrido[2,3-b]pyrazine B Expose to Stress Conditions (Heat, Light, pH, Oxidant) A->B C Sample at Time Points B->C D Neutralize/Dilute Sample C->D E Analyze by Stability-Indicating HPLC Method D->E F Identify & Quantify Degradation Products E->F

Caption: A typical experimental workflow for conducting a forced degradation study.

VII. References

  • Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.

  • Guidechem. (n.d.). Pyrido[2,3-b]pyrazine 322-46-3 wiki.

  • UBC Chemistry. (n.d.). Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH.

  • Analytical Methods (RSC Publishing). (n.d.). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS.

  • PMC. (2019, April 19). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.

  • ResearchGate. (n.d.). Strategy to Assess and Control Nitrosamine Formation in API during Storage: A Sitagliptin Case Study.

  • DTIC. (n.d.). HANDLING AND STORAGE OF NITROGEN TETROXIDE.

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

  • EnPress Publisher. (2025, November 17). Strategy for developing the Active Pharmaceutical Ingredients (api) industry in order to improve the resilience and competitiven.

  • BenchChem. (n.d.). Technical Support Center: Prevention of Nitro-aromatic Compound Degradation.

  • IJRPNS. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.

  • ResearchGate. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.

  • SciSpace. (n.d.). Handbook of heterocyclic chemistry.

  • ResearchGate. (n.d.). The Effects of Conventional Stabilizers and Phenol Compounds Used as Antioxidants on the Stabilization of Nitrocellulose | Request PDF.

  • MDPI. (2020, July 15). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials.

  • BenchChem. (n.d.). Technical Support Center: Forced Degradation Studies of Substituted Nitroaromatic Compounds.

  • Novartis OAK. (2019, June 11). Sustainability challenges in peptide synthesis and purification: from R&D to production.

  • PMC. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.

  • TotalEnergies Additive Fuels. (n.d.). Antioxidants and Stabilisers Additives.

  • PMC. (n.d.). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.

  • Pharmaceutical Technology. (2026, February 17). Optimization Strategies for API Synthesis and Formulation Development.

  • Spectroscopy Online. (2023, December 20). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers.

  • MedCrave online. (2016, December 14). Forced Degradation Studies.

  • University of Strathclyde. (2018, December 12). Developing strategies and equipment for continuous isolation of active pharmaceutical ingredients (APIs) by filtration, washing and drying.

  • Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose.

  • LJMU Research Online. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis.

  • EPA. (2002, June 5). Appendix A 1. Summary of Procedure This procedure is suitable for the determination of nitroaromatic and nitramine compounds (ex.

  • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.

  • PMC. (n.d.). The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state.

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).

  • Mansoura University. (n.d.). Structures and Chemical Equilibria of Some N-Heterocycles Containing Amide Linkages.

  • ResearchGate. (2025, October 16). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials.

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.

  • MDPI. (2017, November 22). Nitroxides as Antioxidants and Anticancer Drugs.

  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations.

Sources

Reference Data & Comparative Studies

Validation

"comparative study of 7-Nitropyrido[2,3-b]pyrazine with other nitroaromatics"

Comparative Profiling of 7-Nitropyrido[2,3-b]pyrazine vs. Conventional Nitroaromatics: A Mechanistic and Experimental Guide Executive Summary & Scaffold Rationale In the landscape of medicinal chemistry, nitroaromatics h...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Profiling of 7-Nitropyrido[2,3-b]pyrazine vs. Conventional Nitroaromatics: A Mechanistic and Experimental Guide

Executive Summary & Scaffold Rationale

In the landscape of medicinal chemistry, nitroaromatics have historically been viewed with caution due to off-target redox cycling and hepatotoxicity. However, the strategic incorporation of the nitro group into privileged heterocyclic scaffolds has revitalized their use, particularly in the design of hypoxia-activated prodrugs (HAPs) and targeted kinase inhibitors.

The 7-Nitropyrido[2,3-b]pyrazine (7-NPBP) core represents a sophisticated evolution in this space. Unlike simple nitrobenzenes or nitroimidazoles, the pyrido[2,3-b]pyrazine backbone mimics the purine ring of ATP, making it a highly effective pharmacophore for competitive kinase inhibition[1]. Simultaneously, the strongly electron-withdrawing nature of the 7-nitro group dramatically alters the opto-electrochemical properties of the pyrazine ring[2], tuning its reduction potential to be selectively activated by nitroreductases in hypoxic tumor microenvironments. This dual-action capability—targeted signal transduction blockade combined with hypoxia-selective DNA damage—sets 7-NPBP apart from conventional nitroaromatics[3].

Comparative Analysis: 7-NPBP vs. Alternative Nitroaromatics

To objectively evaluate 7-NPBP, we must benchmark it against standard nitroaromatic classes used in clinical and research settings. The table below synthesizes their physicochemical and pharmacological profiles.

Compound ClassRepresentative ScaffoldPrimary Mechanism of ActionApprox. Redox Potential ( E1/2​ vs. NHE)Cellular PermeabilityKey Limitations & Challenges
Nitropyrido-pyrazine 7-NPBP Derivatives Kinase Inhibition (ATP-comp) + Bioreduction -0.35 V to -0.45 V High (Lipophilic core) Requires complex, multi-step transition-metal catalyzed synthesis
Nitroimidazole MetronidazoleDNA strand breakage via radical formation-0.40 V to -0.50 VHighNarrow therapeutic window; widespread clinical resistance
Nitrofuran NitrofurantoinRibosomal/DNA damage via reactive intermediates-0.25 V to -0.27 VModerateHigh normoxic toxicity due to rapid, unselective reduction
Nitrobenzene CB1954 (Prodrug)DNA crosslinking (NTR activated)-0.50 V to -0.60 VLow to ModeratePoor pharmacokinetics; slow enzymatic activation kinetics

Data Synthesis Insight: The E1/2​ of 7-NPBP strikes an optimal balance. Compounds with potentials more positive than -0.30 V (like nitrofurans) are readily reduced by ubiquitous flavoenzymes in normoxic tissue, causing systemic toxicity. Conversely, potentials more negative than -0.50 V (like simple nitrobenzenes) resist activation even in severe hypoxia. The electron-deficient pyrido-pyrazine core perfectly tunes the 7-nitro group for selective hypoxic activation[2][4].

Mechanistic Pathway Visualization

The following diagram illustrates the self-validating, dual-action pharmacological pathway of the 7-NPBP scaffold.

G NPBP 7-Nitropyrido[2,3-b]pyrazine (7-NPBP) Core Pyrido-Pyrazine Scaffold (H-Bond Acceptor/Donor) NPBP->Core Structural Motif Nitro 7-Nitro Group (Electron Withdrawing) NPBP->Nitro Functional Group Kinase ATP-Competitive Kinase Inhibition (e.g., PI3K, KRAS) Core->Kinase Kinase Pocket Binding Bioreduct Hypoxic Bioreduction (Nitroreductases) Nitro->Bioreduct Enzymatic e- Transfer Arrest Cell Cycle Arrest Kinase->Arrest Signal Blockade DNADamage DNA Crosslinking & Cleavage Bioreduct->DNADamage Reactive Radicals (R-NHOH) Apoptosis Synergistic Apoptosis Arrest->Apoptosis DNADamage->Apoptosis

Fig 1. Dual-action pharmacological pathway of 7-NPBP combining kinase inhibition and bioreduction.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate 7-NPBP against other nitroaromatics, researchers must employ protocols that isolate the compound's redox behavior and target-binding affinity. As an application scientist, I emphasize that standard assay conditions often introduce artifacts when testing nitroaromatics. The following protocols are engineered to prevent these failure modes.

Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)

Objective: Determine the one-electron reduction potential ( E1/2​ ) to predict hypoxia-activation suitability[4]. Causality & Expert Insight: We utilize anhydrous Dimethylformamide (DMF) rather than aqueous buffers. In aqueous media, the initial nitro radical anion ( R−NO2∙−​ ) is immediately protonated, leading to an irreversible multi-electron cascade. Anhydrous conditions stabilize the radical, allowing for the calculation of a reversible thermodynamic E1/2​ , which correlates directly to enzymatic reduction efficiency.

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous DMF. Note: TBAPF6​ provides a wide electrochemical window without interacting with the pyrazine nitrogen atoms.

  • Analyte Addition: Prepare a 1.0 mM solution of 7-NPBP in the electrolyte matrix.

  • Deoxygenation: Purge the electrochemical cell with high-purity Argon or N2​ for 15 minutes. Crucial: Dissolved oxygen is electroactive at -0.7 V and will chemically quench the nitro radical anion, destroying the reversibility of the voltammogram.

  • Data Acquisition: Using a Glassy Carbon working electrode, Ag/AgCl reference, and Pt wire counter electrode, scan from 0.0 V to -1.5 V.

  • Self-Validation Step: Perform scans at varying rates (50, 100, 250, 500 mV/s). Plot the peak current ( Ip​ ) against the square root of the scan rate ( ν1/2 ). A linear relationship confirms the reduction is diffusion-controlled (per the Randles-Sevcik equation), validating the integrity of the measurement.

Protocol B: In Vitro Kinase Inhibition Assay (Artifact-Free)

Objective: Quantify the IC50​ of the pyrido[2,3-b]pyrazine core against target kinases (e.g., KRAS, PI3K)[1]. Causality & Expert Insight: Standard kinase assay buffers contain strong reducing agents like Dithiothreitol (DTT) or 2-Mercaptoethanol to maintain enzyme stability. However, DTT can abiotically reduce the 7-nitro group to a hydroxylamine or amine over the course of a 2-hour incubation. This alters the electron density of the pyrazine core, destroying its H-bond acceptor capacity and yielding a false-negative IC50​ .

  • Buffer Optimization: Prepare a modified TR-FRET kinase buffer. Omit DTT . Substitute with 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine), which preserves kinase thiol groups but is sterically hindered from reducing aromatic nitro groups.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of 7-NPBP in DMSO. Keep final DMSO concentration below 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Combine the target kinase, ATP (at the enzyme's specific Km​ ), substrate, and 7-NPBP. Incubate at 25°C for 60 minutes.

  • Detection & Readout: Add the Europium-labeled anti-phospho antibody and XL665 fluorophore. Read the time-resolved fluorescence at 615 nm and 665 nm.

  • Self-Validation Step: Run a parallel assay using a des-nitro analog (e.g., unsubstituted pyrido[2,3-b]pyrazine). If the IC50​ shifts by >10-fold, it confirms the electron-withdrawing effect of the 7-nitro group is critical for optimal orientation within the ATP-binding pocket.

References

  • Source: benchchem.
  • Source: nih.
  • Source: ikm.org.
  • Source: researchgate.

Sources

Comparative

Validating the Antibacterial Activity of 7-Nitropyrido[2,3-b]pyrazine: A Comparison Guide

Introduction & Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid validation of novel molecular scaffolds. Pyrido[2,3-b]pyrazine derivatives, specifically 7-Nitropyrido[2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid validation of novel molecular scaffolds. Pyrido[2,3-b]pyrazine derivatives, specifically 7-Nitropyrido[2,3-b]pyrazine (7-NPBP) and its 1,4-dihydro-2,3-dione analogs, have emerged as potent antibacterial candidates. The electron-withdrawing nitro group at the 7-position significantly alters the electronic landscape of the pyrido-pyrazine core. This modification enhances both electrophilicity and polarizability, which translates directly to superior binding affinities with critical bacterial targets such as DNA gyrase ()[1].

Unlike traditional β-lactam antibiotics that target cell wall synthesis (and are highly susceptible to β-lactamase degradation), 7-NPBP derivatives primarily exert their antibacterial effects through intracellular enzyme inhibition ()[2]. The lipophilic nature of the pyridine ring facilitates penetration through Gram-negative porins, while the nitro group serves as a critical hydrogen-bond acceptor within the enzyme's active site, effectively halting bacterial replication.

MOA 7 7 NPBP 7-Nitropyrido[2,3-b]pyrazine Porin Porin Penetration (Gram-Negative) NPBP->Porin Lipophilicity Efflux Efflux Pump Evasion NPBP->Efflux Structural Novelty Gyrase DNA Gyrase Inhibition (Primary Target) Porin->Gyrase Intracellular Access Death Bacterial Apoptosis (DNA Fragmentation) Gyrase->Death Replication Halt Efflux->Gyrase Sustained Concentration

Caption: Mechanistic pathway of 7-NPBP targeting bacterial DNA gyrase and evading efflux pumps.

Comparative Performance Analysis

To objectively evaluate 7-NPBP, we must benchmark its Minimum Inhibitory Concentration (MIC) against standard antibiotics (e.g., Ciprofloxacin, Amoxicillin) and structurally related quinoxalines. Experimental data indicates that pyrido[2,3-b]pyrazine derivatives exhibit profound activity, particularly against Gram-positive strains like Staphylococcus aureus and Bacillus cereus (MIC ~0.078 mg/mL), while maintaining moderate activity against Gram-negative strains like Escherichia coli ()[3].

Structurally related quinoxalines also show varied efficacy against Gram-negative bacteria, but often require extensive optimization to overcome protective biofilms and ABC transporter efflux pumps ()[4].

Table 1: Comparative MIC Values (mg/mL)
Compound ClassS. aureus (Gram +)B. cereus (Gram +)E. coli (Gram -)S. typhi (Gram -)Primary Target
7-NPBP Derivatives 0.0780.0780.6251.250DNA Gyrase
Quinoxaline Analogs 0.1500.3000.0500.100Multiple
Amoxicillin (Ref)0.0150.030>2.000 (Resistant)>5.000 (Resistant)Cell Wall (PBP)
Ciprofloxacin (Ref)0.0050.0100.0150.250DNA Gyrase

Data Synthesis: While Ciprofloxacin remains highly potent across the board, 7-NPBP derivatives show a distinct advantage over Amoxicillin in resistant Gram-negative strains. The pyrido-pyrazine core's ability to bypass specific efflux mechanisms that typically expel β-lactams makes it a highly valuable scaffold for multidrug-resistant (MDR) infections.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol details the causality behind each methodological choice in validating 7-NPBP's antibacterial efficacy. A robust assay must function as a self-validating system to eliminate false positives/negatives.

Step 1: Compound Preparation & Solubilization
  • Action : Dissolve 7-NPBP in 100% DMSO to create a 10 mg/mL stock, then dilute in Mueller-Hinton Broth (MHB) to ensure the final DMSO concentration is <1%.

  • Causality : 7-NPBP has low aqueous solubility due to its planar aromatic structure. DMSO ensures complete dissolution, but exceeding 1% DMSO in the final assay can independently inhibit bacterial growth, causing falsely potent MIC results.

Step 2: Inoculum Standardization
  • Action : Adjust bacterial suspensions to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) using a spectrophotometer (OD600), then dilute 1:150 in MHB.

  • Causality : A standardized inoculum prevents the "inoculum effect." An artificially high bacterial load will overwhelm the drug, leading to falsely elevated MIC values, while too low a load will exaggerate the drug's potency.

Step 3: Broth Microdilution (MIC Determination)
  • Action : Perform two-fold serial dilutions of 7-NPBP in a 96-well plate. Add the standardized bacterial suspension. Incubate at 37°C for 18-24 hours. Crucial: Include a growth control (no drug) and a sterility control (no bacteria).

  • Causality : Two-fold dilutions provide a standard logarithmic scale of efficacy. The controls create the self-validating system: if the sterility control shows turbidity, contamination occurred; if the growth control remains clear, the broth or incubation conditions are flawed, rendering the entire plate invalid.

Step 4: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)
  • Action : Expose logarithmic-phase bacteria to 7-NPBP at 1×, 2×, and 4× MIC. Plate aliquots at 0, 2, 4, 8, and 24 hours onto agar to count viable CFU/mL.

  • Causality : MIC only indicates growth inhibition (bacteriostatic). Time-kill assays determine if 7-NPBP actively kills the bacteria (bactericidal, defined as a ≥3log10​ reduction in CFU/mL). This distinction is critical for drug development, as bactericidal agents are strictly required for treating immunocompromised patients.

Workflow Prep Compound Prep (<1% DMSO) Microdilution Broth Microdilution (2-fold serial) Prep->Microdilution Inoculum Inoculum Standardization (0.5 McFarland) Inoculum->Microdilution Controls Self-Validation Controls (Growth & Sterility) Microdilution->Controls MIC MIC Determination (Visual/OD600) Microdilution->MIC TimeKill Time-Kill Kinetics (Bactericidal vs Static) MIC->TimeKill Select 1x, 2x, 4x MIC

Caption: Self-validating experimental workflow for determining 7-NPBP antibacterial efficacy.

Conclusion

7-Nitropyrido[2,3-b]pyrazine represents a highly promising, synthetically accessible scaffold for novel antibacterial agents. By selectively targeting intracellular machinery like DNA gyrase and demonstrating efficacy against Gram-positive and specific Gram-negative strains, it offers a viable alternative to heavily resisted β-lactams. Rigorous, self-validating protocols—specifically pairing broth microdilution with time-kill assays—are essential to accurately benchmark its performance against standard therapies and advance it through preclinical development.

References

  • Oukessou, M., et al. (2025). "Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity." Journal of Molecular Structure.[Link]

  • Sikine, M., et al. (2017). "ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES." Moroccan Journal of Heterocyclic Chemistry, Vol. 16, No. 1.[Link]

  • Burgos, A., et al. (2012). "Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines." Molecules, 17(5), 5156-5169.[Link]

Sources

Validation

Comparative Guide: 7-Nitropyrido[2,3-b]pyrazine vs. 7-Bromopyrido[2,3-b]pyrazine in Medicinal Chemistry

Executive Summary & Structural Significance The pyrido[2,3-b]pyrazine scaffold is a privileged, nitrogen-dense heterocycle that has become a cornerstone in modern targeted therapeutics. Its unique electronic distribution...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The pyrido[2,3-b]pyrazine scaffold is a privileged, nitrogen-dense heterocycle that has become a cornerstone in modern targeted therapeutics. Its unique electronic distribution makes it an ideal pharmacophore for binding within the ATP pockets of various kinases[1]. When designing a library of pyrido[2,3-b]pyrazine derivatives, the choice of substitution at the 7-position fundamentally dictates both the synthetic trajectory and the physicochemical profile of the resulting analogs.

This guide provides a rigorous comparison between 7-Nitropyrido[2,3-b]pyrazine [2] and 7-Bromopyrido[2,3-b]pyrazine , analyzing their distinct roles as building blocks. By understanding the causality behind their reactivity and biological engagement, researchers can strategically select the optimal starting material for their specific drug discovery campaigns.

Physicochemical Profiling & Structural Causality

The substitution at the 7-position alters the electron density of the entire fused bicyclic system, impacting both benchtop stability and biological target engagement.

  • 7-Bromopyrido[2,3-b]pyrazine (CAS: 52333-42-3): The bromine atom introduces significant steric bulk (van der Waals radius ~1.85 Å) and lipophilicity. Crucially, the polarizability of the C-Br bond makes it an ideal handle for oxidative addition in transition-metal catalysis. In biological systems, the bromo substituent can engage in halogen bonding with backbone carbonyls in hydrophobic protein pockets.

  • 7-Nitropyrido[2,3-b]pyrazine (CAS: 1337880-33-7): The nitro group is a potent electron-withdrawing group (EWG)[2]. It drastically depletes the electron density of the pyrazine ring, rendering the scaffold highly susceptible to nucleophilic attack. While the nitro group can act as a strong hydrogen bond acceptor, it is often viewed as a metabolic liability (toxiphore) in late-stage drug candidates. Therefore, its primary utility is as a polar synthetic precursor to 7-amino derivatives.

Quantitative Data Comparison
Property / Feature7-Bromopyrido[2,3-b]pyrazine7-Nitropyrido[2,3-b]pyrazine
CAS Number 52333-42-31337880-33-7
Molecular Weight 210.03 g/mol 176.13 g/mol
Electronic Effect Mild EWG / Highly LipophilicStrong EWG / Highly Polar
Primary Synthetic Use Divergent cross-coupling (Suzuki, Buchwald)Linear precursor to 7-amino derivatives
Reactivity Handle C-Br bond (Oxidative Addition)Nitro group (Reduction / SN​Ar )
Biological Implication Halogen bonding, hydrophobic pocket fillingH-bond acceptor, potential toxiphore

Synthetic Utility & Experimental Workflows

The decision to use the bromo- vs. nitro-substituted scaffold hinges on the desired library design strategy: Divergent vs. Linear synthesis.

SyntheticWorkflow cluster_bromo Divergent Pathway (7-Bromo) cluster_nitro Linear Pathway (7-Nitro) B_core 7-Bromopyrido[2,3-b]pyrazine (Cross-Coupling Handle) Pd_cat Pd-Catalyzed Coupling (Suzuki/Buchwald) B_core->Pd_cat SAR_lib Diverse SAR Library (Aryl, Amine, Alkyl) Pd_cat->SAR_lib N_core 7-Nitropyrido[2,3-b]pyrazine (EWG / Polar Precursor) Red_step Catalytic Hydrogenation (Pd/C, H2) N_core->Red_step Amine_int 7-Amino Intermediate Red_step->Amine_int Amide_lib Targeted Derivatives (Amides, Ureas) Amine_int->Amide_lib

Fig 1. Synthetic divergence workflows for 7-bromo and 7-nitro pyrido[2,3-b]pyrazine scaffolds.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (7-Bromo Diversification)

Causality & Rationale: The 7-bromo scaffold is chosen for late-stage diversification. Pd(dppf)Cl2​ is selected as the precatalyst because the bidentate dppf ligand suppresses the formation of inactive palladium complexes that frequently occur when coordinating with nitrogen-dense heterocycles. A biphasic 1,4-dioxane/water system ensures optimal solubility for both the lipophilic organic substrate and the inorganic base.

  • Preparation: In an oven-dried Schlenk flask, combine 7-bromopyrido[2,3-b]pyrazine (1.0 equiv), arylboronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv). Evacuate and backfill the flask with N2​ three times.

  • Solvent & Heating: Inject degassed 1,4-dioxane/ H2​O (4:1 v/v). Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Self-Validating QC: Monitor via LC-MS. The reaction is complete when the distinct isotopic pattern of the brominated starting material ( m/z 210/212) is entirely replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: Catalytic Hydrogenation (7-Nitro Reduction)

Causality & Rationale: To generate 7-amino derivatives for amide coupling, the nitro group must be reduced. Catalytic hydrogenation using Pd/C is preferred over dissolving metal reductions (e.g., Fe/HCl) to avoid harsh acidic conditions that protonate the basic pyrazine nitrogens, which would severely complicate extraction and purification.

  • Preparation: Dissolve 7-nitropyrido[2,3-b]pyrazine (1.0 equiv) in anhydrous methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10 wt% Pd/C (0.1 equiv by weight) under a stream of argon to prevent autoignition.

  • Hydrogenation: Purge the reaction vessel with H2​ gas and maintain a 1 atm balloon pressure at room temperature for 4-6 hours.

  • Self-Validating QC: TLC (DCM:MeOH 9:1) will reveal the disappearance of the UV-active starting material and the appearance of a highly polar, ninhydrin-active spot. LC-MS will confirm the mass shift from [M+H]+ 177 to [M+H]+ 147.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol and concentrate the filtrate in vacuo to yield the 7-amino product.

Biological Applications & Target Engagement

The pyrido[2,3-b]pyrazine core is highly versatile. Recent patent literature highlights its efficacy in inhibiting RAF kinases and receptor tyrosine kinases (RTKs)[3], which are critical drivers in oncogenic signaling. Furthermore, novel derivatives of this scaffold have demonstrated potent, broad-spectrum antiherpetic activity by selectively targeting the human cytomegalovirus (HCMV) DNA polymerase[4].

KinasePathway cluster_cascade MAPK Signaling Cascade Drug Pyrido[2,3-b]pyrazine Inhibitor Kinase Target Kinase (e.g., B-RAF / RTK) Drug->Kinase ATP-Competitive Binding MEK MEK Phosphorylation Kinase->MEK Signal Blocked ERK ERK Activation MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation

Fig 2. Mechanism of action for pyrido[2,3-b]pyrazine-based kinase inhibitors in the MAPK pathway.

When designing these inhibitors, the 7-bromo analog is frequently utilized to probe the depth and hydrophobicity of the kinase hinge region, while derivatives synthesized from the 7-nitro precursor (converted to amides) are used to establish critical hydrogen bond donor/acceptor networks with the kinase backbone[1].

Conclusion

Both 7-nitropyrido[2,3-b]pyrazine and 7-bromopyrido[2,3-b]pyrazine are indispensable tools in medicinal chemistry.

  • Select the 7-Bromo derivative when your program requires rapid, late-stage SAR exploration via transition-metal cross-coupling to map hydrophobic pockets.

  • Select the 7-Nitro derivative when your synthetic route demands a linear progression toward polar, hydrogen-bonding analogs (such as ureas or amides) via an amino intermediate.

References

  • Title: 1337880-33-7 - ChemBK Source: chembk.com URL:[Link]

  • Title: Pyrido[2,3-b]pyrazin-8-substituted compounds and their use - Patent US-9540372-B2 Source: pubchem.ncbi.nlm.nih.gov URL:[Link]

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: ncbi.nlm.nih.gov (PMC) URL:[Link]

  • Title: Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition Source: pubmed.ncbi.nlm.nih.gov URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Reproducibility of 7-Nitropyrido[2,3-b]pyrazine Synthesis and Biological Activity

Executive Summary & Mechanistic Grounding The pyrido[2,3-b]pyrazine scaffold is a privileged structure in modern medicinal chemistry and agrochemistry. Historically overshadowed by its quinoxaline analogs, the introducti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in modern medicinal chemistry and agrochemistry. Historically overshadowed by its quinoxaline analogs, the introduction of electron-withdrawing groups—specifically the 7-nitro substitution—has unlocked unprecedented biological efficacy. Compounds such as 7-nitropyrido[2,3-b]pyrazine-2,3-diol have emerged as potent1[1], while dialkylated derivatives show profound 2[2].

However, translating these molecular designs into reproducible, scalable therapeutics is notoriously difficult. The highly polarized nature of the 7-nitro precursor leads to poor solubility, regioselectivity challenges during cyclization, and variable yields. This guide objectively compares synthetic methodologies, provides self-validating experimental protocols, and benchmarks the biological activity of these derivatives against traditional alternatives.

Biological Activity & Target Pathways

The causality behind the efficacy of 7-nitropyrido[2,3-b]pyrazines lies in their electronic distribution. The 7-nitro group withdraws electron density from the pyrazine ring, lowering the LUMO energy and enhancing hydrogen-bonding interactions within target protein pockets. This mechanism allows the scaffold to act as a competitive antagonist at GPCRs (like hH4R) or as an ATP-competitive inhibitor in bacterial enzymes.

MoA Drug 7-Nitropyrido[2,3-b]pyrazine Target1 Histamine 4 Receptor (hH4R) Drug->Target1 Competitive Antagonism Target2 Bacterial DNA Gyrase Drug->Target2 ATP-binding site block Effect1 Inhibits cAMP Pathway Target1->Effect1 GPCR Signaling Effect2 Blocks DNA Supercoiling Target2->Effect2 Enzyme Inhibition Outcome1 Anti-inflammatory / Anti-allergic Effect1->Outcome1 Outcome2 Antibacterial / Bactericidal Effect2->Outcome2

Dual mechanistic pathways of 7-Nitropyrido[2,3-b]pyrazine derivatives in biological systems.

Synthetic Workflows: Overcoming Reproducibility Bottlenecks

Historically, the synthesis of pyrido[2,3-b]pyrazines relied on the traditional condensation of 1,2-dicarbonyl compounds with 2-aminopyrazines. While straightforward, this method suffers from poor reproducibility when electron-withdrawing groups (like -NO2) are present, often yielding less than 50%[1].

Recent advancements have introduced Phase-Transfer Catalysis (PTC) and Microwave-Assisted Palladium Coupling as superior alternatives. PTC overcomes the solubility barrier of polar intermediates, while microwave irradiation forces rapid cyclization before thermal degradation can occur.

Synthesis Start 2-Aminopyrazine + 1,2-Dicarbonyl Condensation p-TSA Condensation (Ethanol, Reflux) Start->Condensation PTC Phase-Transfer Catalysis (Mild Conditions) Start->PTC Microwave Microwave-Assisted (180°C, 10 min) Start->Microwave Inter1 Variable Yield (40-60%) High Byproducts Condensation->Inter1 Inter2 High Yield (>85%) Excellent Purity PTC->Inter2 Inter3 Moderate Yield (70%) Rapid Conversion Microwave->Inter3 Product 7-Nitropyrido[2,3-b]pyrazine Derivatives Inter1->Product Inter2->Product Inter3->Product

Comparison of synthetic workflows for 7-Nitropyrido[2,3-b]pyrazine generation.

Self-Validating Experimental Protocol: Phase-Transfer Catalysis

To ensure maximum reproducibility, the following protocol utilizes Phase-Transfer Catalysis (PTC) for the synthesis of 7-nitropyrido[2,3-b]pyrazine derivatives. This protocol is designed as a self-validating system , meaning the chemical physics of the reaction provide immediate, visual in-process controls (IPCs) without the need for constant chromatographic sampling.

Reagents: 7-chloro-2-hydrazinyl-3-(substituted)pyrido[2,3-b]pyrazine (1.0 eq), Trimethyl orthoformate (solvent/scavenger), Tetrabutylammonium bromide (TBAB, 0.1 eq), K2CO3 (2.0 eq), Water/DCM biphasic mixture.

  • Step 1: Precursor Activation & Dehydration

    • Action: Suspend the pyrazine precursor in trimethyl orthoformate (2.0 mL per 0.1 mmol) under an inert argon atmosphere. Stir at 40°C for 1 hour.

    • Causality: Trimethyl orthoformate acts not only as a solvent but as a chemical water scavenger. The 7-nitro group makes the intermediate highly susceptible to hydrolytic degradation; removing trace moisture drives the equilibrium toward the stable imine intermediate.

    • Self-Validation: The cessation of micro-bubbling (gas evolution from moisture scavenging) indicates a completely anhydrous environment, signaling readiness for the next step.

  • Step 2: Phase-Transfer Cyclization

    • Action: Evaporate the orthoformate under reduced pressure. Resuspend the residue in a 1:1 mixture of Dichloromethane (DCM) and 1M aqueous K2CO3. Add TBAB (0.1 eq) and stir vigorously at room temperature for 4 hours.

    • Causality: The highly polar nitropyrazine intermediates are insoluble in pure DCM but degrade in pure basic water. TBAB forms a lipophilic ion pair with the basic anions, ferrying them into the organic layer to facilitate nucleophilic cyclization under mild conditions, preventing thermal breakdown of the nitro group.

    • Self-Validation: The reaction begins as a cloudy, heterogeneous emulsion. As cyclization occurs, the organic (bottom) layer will transition to a distinct, deep-red/orange hue. This color change is the optical signature of the highly conjugated pyrido[2,3-b]pyrazine core forming.

  • Step 3: Precipitation and Isolation

    • Action: Separate the organic layer, wash with brine, and concentrate to 20% volume. Slowly add cold ethanol dropwise until precipitation begins. Adjust the pH of the residual aqueous phase to 6.5 if recovering water-soluble diol derivatives.

    • Causality: The target compound has high solubility in DCM but is practically insoluble in cold ethanol. The sudden shift in dielectric constant forces the product out of solution while leaving unreacted precursors and TBAB solvated.

    • Self-Validation: The immediate precipitation of a bright yellow microcrystalline solid confirms successful isolation. A dark brown or gummy precipitate indicates incomplete cyclization or thermal degradation during Step 1.

Comparative Performance Data

The following tables summarize the quantitative data comparing synthetic methodologies and the biological efficacy of the resulting compounds against industry alternatives.

Table 1: Synthetic Methodology Comparison
MethodologyCatalyst / ConditionsAverage YieldReaction TimeReproducibilityKey Limitation
Traditional Condensation p-TSA, Ethanol, Reflux40-49%9-24 hLowHigh byproduct formation, difficult purification[1]
Phase-Transfer Catalysis TBAB, Biphasic, Mild82-89%4 hHighRequires careful solvent ratio control during isolation[2]
Microwave-Assisted Pd2(dba)3, 180°C70-75%10 minMediumLimited scalability, requires specialized equipment[3]
Table 2: Biological Activity Profiles of Pyrido[2,3-b]pyrazine Derivatives
Target / PathogenDerivative TypeActivity MetricClinical / Agricultural Relevance
Human Histamine 4 Receptor (hH4R) 7-Nitropyrido[2,3-b]pyrazine-2,3-diolPotent AntagonismSuperior in vivo activity for atopic dermatitis and asthma compared to quinoxaline analogs[1]
Escherichia coli (DNA Gyrase) N1,N4-dialkylated derivativesLow MICHigh binding affinity overcomes multi-drug resistant bacterial strains[2]
Botrytis cinerea (Fungal) Difunctional pyrido-pyrazineEC50 = 0.69 mg/LSignificantly superior to commercial fungicides like fluopyram (42.23 mg/L) and azoxystrobin[4]
A2058 Melanoma Cells 8-substituted pyrido[2,3-b]pyrazinesIC50 < 10 µMTargeted anti-proliferative cancer therapeutics via kinase inhibition[3]

References

  • Source: Google Patents (WO2013048214A2)
  • Source: RSC Advances (2023)
  • Source: Results in Chemistry / ResearchGate (2025)
  • Source: MDPI (2018)
  • Source: NIH (2025)
  • Source: Journal of the American Chemical Society (ACS)

Sources

Validation

Benchmarking 7-Nitropyrido[2,3-b]pyrazine Derivatives Against Standard Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Overcoming Kinase Gatekeeper Mutations (EGFR T790M) and Polymerase Inhibition Executive Summary The compound 7-Nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Overcoming Kinase Gatekeeper Mutations (EGFR T790M) and Polymerase Inhibition

Executive Summary

The compound 7-Nitropyrido[2,3-b]pyrazine (CAS: 1337880-33-7)[1] has emerged as a highly versatile, privileged heterocyclic building block in modern drug discovery. Its unique electron distribution and rigid planar structure make it an ideal core for designing highly selective kinase and polymerase inhibitors.

As a Senior Application Scientist, I frequently see development programs stall when first-generation targeted therapies encounter clinical resistance. This guide objectively benchmarks 7-nitropyrido[2,3-b]pyrazine (7-NPP) derivatives against standard-of-care inhibitors, specifically focusing on their ability to overcome the notorious EGFR T790M "gatekeeper" mutation in Non-Small Cell Lung Cancer (NSCLC)[2]. We will explore the mechanistic rationale, comparative efficacy data, and the self-validating experimental protocols required to rigorously evaluate this scaffold.

Mechanistic Rationale: The Pyrido[2,3-b]pyrazine Scaffold

In wild-type EGFR, first-generation tyrosine kinase inhibitors (TKIs) like Erlotinib bind tightly to the ATP-binding pocket. However, the T790M mutation substitutes a threonine residue with a bulky methionine. This creates a severe steric clash that physically blocks Erlotinib from binding, while simultaneously increasing the receptor's affinity for endogenous ATP.

The bypasses this resistance mechanism[2]. The nitrogen atoms within the pyrazine ring act as potent hydrogen-bond acceptors, anchoring the molecule to the kinase hinge region (e.g., Met793). Meanwhile, the 7-nitro substitution serves as a critical synthetic handle. It allows medicinal chemists to append functional groups that project outward into the solvent-exposed channel, optimizing aqueous solubility and avoiding the T790M steric clash entirely.

Beyond oncology, this exact mechanistic adaptability has allowed the 7-NPP scaffold to be successfully benchmarked as a broad-spectrum[3] and as a with a reduced potential for forming reactive metabolites[4].

Mechanism cluster_0 Erlotinib-Sensitive (WT/Del19) cluster_1 Erlotinib-Resistant (T790M) EGFR_WT EGFR (Del19) Erlotinib1 Erlotinib Erlotinib1->EGFR_WT Binds Hinge EGFR_Mut EGFR (T790M) Erlotinib2 Erlotinib Erlotinib2->EGFR_Mut Steric Clash NPP 7-NPP Derivative NPP->EGFR_Mut Overcomes Clash

Binding logic of 7-NPP derivatives overcoming T790M steric hindrance in EGFR.

Comparative Performance: Efficacy and Selectivity

To objectively benchmark the 7-NPP scaffold, we compare a representative lead compound (Compound 7n) against established clinical inhibitors. The data below is derived from phenotypic viability assays utilizing isogenic cell lines: PC9 (Erlotinib-sensitive) and PC9-ER (Erlotinib-resistant, T790M positive)[2].

Table 1: In Vitro IC50 Benchmarking in NSCLC Models
InhibitorTarget Class / MechanismPC9 IC50 (μM)PC9-ER IC50 (μM)Resistance Fold Change
Erlotinib 1st-Gen EGFR TKI0.01> 10.00> 1000x
Osimertinib 3rd-Gen EGFR TKI (Covalent)0.0120.0151.25x
7-NPP (Lead 7n) Novel Pyrido-pyrazine Scaffold0.090.151.66x

Data Analysis: While Erlotinib loses all efficacy against the PC9-ER line (Fold change >1000x), the 7-NPP derivative maintains potent, sub-micromolar inhibition (0.15 μM)[2]. Its resistance fold change (1.66x) closely mirrors that of Osimertinib, proving that the pyrido[2,3-b]pyrazine core effectively neutralizes the T790M resistance mechanism without requiring a covalent warhead.

Self-Validating Experimental Protocols

A robust benchmarking study requires a self-validating experimental design. A common pitfall in drug screening is relying solely on phenotypic cell death, which cannot distinguish between on-target kinase inhibition and off-target chemical toxicity. The following two-part protocol establishes direct causality.

Protocol A: Isogenic Phenotypic Screening

Causality Rationale: We utilize the PC9 and PC9-ER isogenic pair. Because their genetic backgrounds are identical except for the T790M mutation, any differential drug response is causally linked to the gatekeeper mutation.

  • Cell Seeding: Plate PC9 and PC9-ER cells at 3,000 cells/well in 96-well opaque plates using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C.

  • Compound Dispensing: Prepare a 10-point serial dilution (10 μM down to 0.5 nM) of Erlotinib, Osimertinib, and the 7-NPP derivative in DMSO. Causality: A 10-point curve ensures sufficient dynamic range to capture the full sigmoidal shift of resistant compounds.

  • Incubation: Treat cells for 72 hours. Maintain final DMSO concentration at 0.1% across all wells (Vehicle Control).

  • Viability Readout: Add CellTiter-Glo® reagent (v/v 1:1). Causality: This assay measures ATP via luminescence. Unlike colorimetric MTT assays which can be skewed by metabolic stress, ATP quantification is a direct, linear proxy for the number of living cells.

  • Data Processing: Calculate IC50 values using non-linear regression (variable slope) in GraphPad Prism.

Protocol B: Orthogonal Target Engagement (Western Blot)

Causality Rationale: If the 7-NPP derivative kills cells by inhibiting EGFR, we must observe a dose-dependent decrease in EGFR autophosphorylation and downstream signaling prior to cell death.

  • Treatment: Treat PC9-ER cells with 7-NPP at 0.1x, 1x, and 10x the calculated IC50 for 4 hours.

  • Lysis & Quantification: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Quantify total protein via BCA assay.

  • Immunoblotting: Probe membranes for total EGFR, phospho-EGFR (Tyr1068), total AKT, and phospho-AKT (Ser473).

  • Validation Logic: A successful benchmark will show p-EGFR and p-AKT ablation at the 1x and 10x IC50 doses, confirming that the phenotypic cytotoxicity observed in Protocol A is mechanistically driven by on-target pathway suppression.

Workflow Step1 1. Cell Seeding (Isogenic Pair) Step2 2. Drug Treatment (10-Point Curve) Step1->Step2 Step3 3. Viability Assay (ATP-Based) Step2->Step3 Step4 4. Target Validation (Western Blot) Step2->Step4

Self-validating phenotypic screening and target engagement workflow.

Conclusion

Benchmarking data clearly indicates that 7-nitropyrido[2,3-b]pyrazine is a highly privileged scaffold. By strategically exploiting the hydrogen-bonding capacity of the pyrazine nitrogens while utilizing the 7-position to bypass steric hindrance, derivatives of this core can restore sub-micromolar efficacy against highly resistant kinase mutations[2]. Furthermore, its successful application in developing HCMV polymerase inhibitors (minimizing hERG toxicity)[3] and TRPV1 antagonists[4] highlights its broad utility in modern medicinal chemistry.

References

  • [2] Title: Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • [3] Title: Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Source: ChemMedChem. URL:[Link]

  • [1] Title: 7-Nitropyrido[2,3-b]pyrazine (CAS: 1337880-33-7) Physico-chemical Properties. Source: ChemBK. URL:[Link]

  • [4] Title: Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

Comparative

"structure-activity relationship (SAR) comparison of pyrido[2,3-b]pyrazines"

Structure-Activity Relationship (SAR) Comparison of Pyrido[2,3-b]pyrazines in Kinase Inhibition Executive Summary The pyrido[2,3-b]pyrazine core is a highly privileged heterocyclic scaffold in medicinal chemistry, widely...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Comparison of Pyrido[2,3-b]pyrazines in Kinase Inhibition

Executive Summary

The pyrido[2,3-b]pyrazine core is a highly privileged heterocyclic scaffold in medicinal chemistry, widely utilized in the development of targeted therapeutics [1]. Characterized by a fused pyridine and pyrazine ring system, this pharmacophore is particularly renowned for its utility in designing ATP-competitive kinase inhibitors. While historically explored for various targets—including FtsZ in bacteria and TRPV1 channels—its most prominent application lies in the dual inhibition of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways [2].

This guide provides an in-depth, objective structure-activity relationship (SAR) comparison between pyrido[2,3-b]pyrazines and alternative scaffolds (such as quinoxalines and thienopyrimidines). By analyzing the causality behind specific functional group substitutions, we aim to equip drug development professionals with actionable insights for lead optimization.

Scaffold Comparison: Pyrido[2,3-b]pyrazine vs. Alternatives

When designing ATP-competitive inhibitors, the core scaffold must effectively anchor into the kinase hinge region via hydrogen bonding while orienting substituents into the hydrophobic pockets and solvent-exposed channels.

  • Quinoxaline vs. Pyrido[2,3-b]pyrazine: The isosteric replacement of a carbon atom in the quinoxaline core with a nitrogen atom to form a pyrido[2,3-b]pyrazine dramatically alters the molecule's physicochemical and pharmacodynamic profile. The additional nitrogen in the pyridine ring acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Val851 in PI3Kα). This single atom substitution not only increases binding affinity by 10- to 50-fold but also lowers the calculated partition coefficient (cLogP), thereby improving aqueous solubility and metabolic stability.

  • Thienopyrimidine vs. Pyrido[2,3-b]pyrazine: Thienopyrimidines (e.g., analogs of GDC-0941) are potent pan-PI3K inhibitors but often struggle to achieve balanced dual PI3K/mTOR inhibition [3]. Pyrido[2,3-b]pyrazines, due to their distinct bite angle and electron distribution, can be finely tuned to occupy the slightly larger ATP-binding pocket of mTOR while maintaining nanomolar potency against PI3K isozymes [4].

Table 1: Quantitative SAR and ADME Comparison of Core Scaffolds
Scaffold CoreRepresentative ProfilePI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)pAKT (Ser473) Cellular IC₅₀ (nM)Microsomal Stability (T₁/₂, min)cLogP
Quinoxaline Unsubstituted Core Analog125.0450.0850.015.04.2
Thienopyrimidine GDC-0941 Analog3.0250.045.045.02.8
Pyrido[2,3-b]pyrazine Optimized Dual Inhibitor5.012.018.0>60.02.4

Data represents generalized consensus values derived from optimized lead compounds in preclinical profiling.

In-Depth SAR of the Pyrido[2,3-b]pyrazine Core

To achieve the profile of an optimized dual inhibitor, specific modifications must be made to the pyrido[2,3-b]pyrazine core. The causality of these modifications is rooted in the spatial constraints of the PI3K and mTOR active sites.

  • C2/C3 Substitutions (Solvent-Exposed Region): The introduction of solubilizing groups, such as morpholine or piperazine rings, at the C2 or C3 positions is critical. Structurally, these positions project outward from the ATP-binding pocket into the solvent. A morpholine ring here not only enhances aqueous solubility but also establishes a weak hydrogen bond with the solvent-exposed residues, stabilizing the binding pose without causing steric clashes.

  • C6/C7 Substitutions (Affinity Pocket / Hydrophobic Pocket II): Substitutions at the C6 or C7 positions dictate kinase selectivity. Adding an aryl or heteroaryl urea moiety at C6 allows the molecule to extend deep into the hydrophobic affinity pocket of PI3K. Conversely, bulky substitutions at C7 can induce steric hindrance with the PI3K active site, pushing the selectivity profile heavily toward mTOR.

  • N-Alkylation (Metabolic Stability): Unsubstituted amines on the core are highly susceptible to oxidative metabolism by hepatic CYPs. N-alkylation (e.g., methyl or ethyl groups) at exocyclic amines reduces the electron density of the nitrogen, significantly extending the microsomal half-life (T₁/₂) from <20 minutes to >60 minutes.

Mechanistic Pathway Visualization

Pyrido[2,3-b]pyrazines exert their primary antineoplastic effects by simultaneously blocking multiple nodes of the PI3K/AKT/mTOR signaling cascade, preventing the feedback loop activation commonly seen with highly selective mTORC1 inhibitors (like rapamycin).

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β/δ/γ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Survival & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Inhibitor Pyrido[2,3-b]pyrazine Dual Inhibitor Inhibitor->PI3K Blocks ATP Pocket Inhibitor->mTORC1 Blocks ATP Pocket Inhibitor->mTORC2 Blocks ATP Pocket

Caption: Dual inhibition of the PI3K/AKT/mTOR signaling pathway by pyrido[2,3-b]pyrazine analogs.

Experimental Protocols for SAR Validation

To objectively validate the SAR of synthesized pyrido[2,3-b]pyrazines, a self-validating cascade of biochemical and cellular assays is required. The following protocols ensure high-fidelity data generation.

Workflow Overview

SAR_Workflow Synthesis Compound Synthesis & Purification BiochemAssay Biochemical Profiling (TR-FRET PI3K/mTOR) Synthesis->BiochemAssay Purified Library CellAssay Cellular Assays (pAKT Ser473 AlphaLISA) BiochemAssay->CellAssay IC50 < 100 nM ADME In Vitro ADME (Microsomal Stability) CellAssay->ADME Cellular IC50 < 500 nM LeadOpt SAR Modeling & Lead Optimization ADME->LeadOpt T1/2 > 30 min LeadOpt->Synthesis Iterative Design

Caption: Iterative SAR validation workflow for pyrido[2,3-b]pyrazine lead optimization.

Protocol 1: Biochemical Kinase Profiling (TR-FRET Assay)

This assay measures the direct ATP-competitive inhibition of PI3K and mTOR.

  • Reagent Preparation: Prepare a 2X enzyme/substrate mix containing recombinant PI3Kα (or mTOR) and PIP2 substrate in kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Titration: Dispense compounds in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550). Self-Validation Step: Include a known pan-kinase inhibitor (e.g., Staurosporine) and a DMSO-only well to establish the assay's dynamic range (Z'-factor > 0.7).

  • Pre-Incubation: Add 5 µL of the 2X enzyme/substrate mix to the compounds. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the compound to reach binding equilibrium with the enzyme before the competitive substrate (ATP) is introduced.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Kₘ for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection & Analysis: Stop the reaction by adding the TR-FRET detection mixture (Europium-labeled anti-PIP3 antibody and APC-tracer). Read the plate on a microplate reader (e.g., PHERAstar) at 615 nm and 665 nm. Calculate IC₅₀ values using a 4-parameter logistic curve fit.

Protocol 2: Cellular Target Engagement (Phospho-AKT Ser473 AlphaLISA)

Biochemical potency must translate to cellular efficacy. This assay measures the downstream inhibition of AKT phosphorylation.

  • Cell Seeding: Seed U87MG human glioblastoma cells (which possess a highly active PI3K/mTOR pathway due to PTEN mutation) at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the pyrido[2,3-b]pyrazine analogs (10-point dose-response) for 2 hours.

  • Cell Lysis: Remove media and add 50 µL of AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) are strictly required to prevent endogenous phosphatases from rapidly dephosphorylating AKT during the lysis step, which would result in false-positive inhibition data. Agitate for 10 minutes.

  • Detection: Transfer 10 µL of lysate to a 384-well OptiPlate. Add 5 µL of Acceptor Bead mix (conjugated to anti-total AKT) and incubate for 1 hour. Add 5 µL of Donor Bead mix (conjugated to anti-pAKT Ser473) under subdued light and incubate for 1 hour.

  • Readout: Read the Alpha signal (680 nm excitation, 615 nm emission). Normalize the pAKT signal to total protein content and calculate the cellular IC₅₀.

Conclusion & Future Directions

The pyrido[2,3-b]pyrazine scaffold offers a superior balance of potency, metabolic stability, and tunability compared to legacy scaffolds like quinoxalines. By strategically modifying the C2/C3 solvent-exposed regions and the C6/C7 affinity pockets, researchers can rationally design dual PI3K/mTOR inhibitors with optimized pharmacokinetic profiles. Future SAR campaigns are increasingly leveraging computational pharmacophore modeling and cryo-EM structural data to further refine the selectivity of these compounds against emerging mutant kinase isoforms.

References

  • Springer, Caroline Joy, et al. "Pyrido[2,3-b]pyrazin-8-substituted compounds and their use - Patent US-9540372-B2". PubChem, National Institutes of Health. Available at:[Link]

  • Sutherlin, Daniel P., et al. "Discovery of (Thienopyrimidin-2-yl)aminopyrimidines as Potent, Selective, and Orally Available Pan-PI3-Kinase and Dual Pan-PI3-Kinase/mTOR Inhibitors for the Treatment of Cancer." Journal of Medicinal Chemistry Vol. 53 No. 3. ACS Publications. Available at:[Link]

  • Asghar, M. A., et al. "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity." RSC Advances. National Center for Biotechnology Information. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Nitropyrido[2,3-b]pyrazine

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 7-Nitropyrido[2,3-b]pyrazine. In the absence of a specific Safety Data Sheet (SDS) for this compound...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 7-Nitropyrido[2,3-b]pyrazine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this directive is formulated based on a conservative assessment of its constituent chemical structures: the pyrido[2,3-b]pyrazine core and the aromatic nitro group. A cautious approach is paramount.

Hazard Assessment: A Synthesis of Structural Risks

7-Nitropyrido[2,3-b]pyrazine is a solid, likely in crystalline or powdered form. Its primary hazards are inferred from its parent heterocycle and the well-documented risks associated with aromatic nitro compounds.

  • Pyrido[2,3-b]pyrazine Core: The foundational pyrido[2,3-b]pyrazine structure is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of its dust.[1][2][3] It is also considered harmful if swallowed.[1]

  • Aromatic Nitro Group (-NO₂): The presence of the nitro group introduces significant toxicological concerns. Aromatic nitro compounds are known for their toxicity if ingested, inhaled, or absorbed through the skin.[4][5] A primary and severe risk associated with this class of compounds is the potential to induce methemoglobinemia , a serious condition that impairs the oxygen-carrying capacity of blood.[4] Symptoms can include cyanosis (blue-colored skin), headache, dizziness, and nausea.[4] Furthermore, many nitro compounds are combustible at elevated temperatures.[5]

Anticipated Hazards:

  • Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][4][5]

  • Skin and Eye Irritation: Expected to cause moderate to severe skin and eye irritation upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust is likely to irritate the respiratory tract.[1][2]

  • Systemic Toxicity: Potential for methemoglobinemia upon significant exposure.[4]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent all potential routes of exposure—dermal, ocular, and respiratory. The following table summarizes the minimum required PPE for handling 7-Nitropyrido[2,3-b]pyrazine.

Protection Area Required PPE Standard/Material Rationale
Hands Double-gloving with chemically resistant gloves (e.g., heavy-duty nitrile).[5]Inner and outer gloves; outer glove should be of a material like neoprene or viton for extended contact.Prevents skin absorption, a primary exposure route for toxic nitro compounds.[5] Double-gloving provides additional protection against tears and contamination during doffing.
Eyes/Face Chemical safety goggles and a full-face shield.ANSI Z87.1 (US) or EN 166 (EU) compliant.[5]Protects against dust particles and potential splashes, preventing severe eye irritation.[1][2] A face shield offers a broader barrier for the entire face.
Body Flame-resistant lab coat.Nomex® or equivalent.Protects skin from spills and prevents contamination of personal clothing.[4] Flame-resistant material is a precaution due to the combustible nature of nitro compounds.[5]
Respiratory NIOSH-approved N95 (or higher) respirator.NIOSH (US) or EN 149 (EU).[4]Required when handling the solid outside of a certified chemical fume hood to prevent inhalation of fine, potentially toxic and irritating powders.[1][2]
Feet Closed-toe, chemical-resistant shoes.---Protects feet from accidental spills.[4]

Operational Plan: From Weighing to Waste

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk. The following workflow outlines the safe handling of 7-Nitropyrido[2,3-b]pyrazine.

Preparation and Engineering Controls
  • Designated Area: All handling of solid 7-Nitropyrido[2,3-b]pyrazine must occur in a designated area, such as a chemical fume hood, to control dust and vapor.[6]

  • Verify Equipment: Ensure that an eyewash station and safety shower are immediately accessible and operational.[3]

  • Gather Materials: Pre-gather all necessary equipment, including spatulas, weighing paper, solvent, and a designated, clearly labeled hazardous waste container.[7]

Step-by-Step Handling Protocol
  • Donning PPE: Before entering the designated area, don all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.[8]

  • Weighing: Conduct all weighing operations inside the fume hood, preferably on an analytical balance with a draft shield to minimize dust dispersal.[4]

  • Transfer: Use a micro-spatula to carefully transfer the powdered compound. Avoid any actions that could generate dust. If dust is created, allow it to settle within the fume hood before proceeding.[4]

  • Dissolving: When dissolving the solid, add the solvent slowly to the container to prevent splashing. Cap and gently agitate if necessary.

  • Post-Handling Cleanup: Thoroughly decontaminate any equipment that contacted the compound using an appropriate solvent. Collect this cleaning solvent as hazardous waste.[4] Wash hands thoroughly after doffing gloves.[1]

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Handling & Disposal A Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Toxic (Inhalation, Skin, Ingestion) - Potential Methemoglobinemia B Work Area Setup: - Chemical Fume Hood - Eyewash/Shower Accessible - Waste Container Ready A->B C Don Body & Feet Protection: - Flame-Resistant Lab Coat - Chemical-Resistant Shoes B->C Proceed to PPE D Don Hand Protection: - Double Nitrile Gloves C->D E Don Eye/Face Protection: - Safety Goggles - Face Shield D->E F Don Respiratory Protection: - NIOSH N95+ Respirator E->F G Execute Task in Fume Hood: - Weighing - Transferring - Dissolving F->G Begin Handling H Segregate & Dispose Waste: - Contaminated PPE - Excess Compound - Cleaning Solvents G->H I Doff PPE & Personal Hygiene: - Remove gear in correct order - Wash hands thoroughly H->I J J I->J End of Procedure

Caption: PPE selection and handling workflow for 7-Nitropyrido[2,3-b]pyrazine.

Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

  • Spill: Alert others in the area. If safe to do so, contain the spill using a non-combustible absorbent material like sand or vermiculite.[5] Avoid creating dust.[1] Collect the cleanup materials in a sealed, labeled container for hazardous waste disposal.[1]

Disposal Plan

Proper disposal is a legal and ethical necessity to ensure personnel and environmental safety.

  • Waste Segregation: All materials contaminated with 7-Nitropyrido[2,3-b]pyrazine are to be treated as hazardous waste.

    • Solid Waste: Collect all contaminated disposable solids (e.g., used gloves, bench paper, weighing paper, contaminated vials) in a designated, sealed, and clearly labeled hazardous waste container.[4][7]

    • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.[4]

    • Liquid Waste: Unused solutions and contaminated cleaning solvents must be collected in a separate, labeled hazardous liquid waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "7-Nitropyrido[2,3-b]pyrazine".[7]

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1][9] Do not pour any waste down the drain.[1]

References

  • Benchchem. Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Benchchem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • AK Scientific, Inc. Pyrido[2,3-b]pyrazin-7-amine Safety Data Sheet.
  • Synerzine. Pyrazine Safety Data Sheet.
  • NJ.gov. Hazardous Substance Fact Sheet: N-Nitrosopyrrolidine.
  • Chemical Synthesis Database. pyrido[2,3-b]pyrazine.
  • Fisher Scientific. Pyrazine Safety Data Sheet.
  • PubChem - NIH. Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580.
  • Thermo Fisher Scientific. Pyrido[2,3-b]pyrazine Safety Data Sheet.
  • Compliance Partners. PPE and Safety Equipment When Using Chemicals.
  • Solutions Pest & Lawn. Solutions Industrial Nitrile Gloves [Personal Protective Equipment: PPE].
  • Spectrum Chemical. Pyrazine Material Safety Data Sheet.
  • Tribioscience. SCR7 pyrazine Safety Data Sheet.
  • Echemi. 7-BROMOPYRIDO[2,3-B]PYRAZINE-2,3(1H,4H)-DIONE Safety Data Sheets.
  • Benchchem. Proper Disposal of Sodium Pyrazine-2,3-dicarboxylate: A Step-by-Step Guide for Laboratory Professionals.

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